molecular formula C13H13NO2 B4422432 3-(2-methoxy-5-methylphenyl)pyridin-2-ol CAS No. 1261993-77-4

3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Cat. No.: B4422432
CAS No.: 1261993-77-4
M. Wt: 215.25 g/mol
InChI Key: QKONBOVQGYLEQA-UHFFFAOYSA-N
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Description

3-(2-methoxy-5-methylphenyl)pyridin-2-ol is a high-purity chemical compound intended for research and development applications in laboratory settings. This small molecule features a biphenyl scaffold incorporating both pyridinyl and methoxyphenyl moieties, a structural motif of significant interest in medicinal chemistry and drug discovery for its potential to modulate biological targets . As a specialized building block, this compound is designed for use in hit-to-lead optimization campaigns, library synthesis, and biochemical screening. Researchers in pharmaceutical and agrochemical development may utilize it to explore novel structure-activity relationships or to synthesize more complex molecules for screening against a range of therapeutic targets. Its structural characteristics suggest potential as an intermediate in synthesizing compounds for investigating kinase inhibition, immune-oncology pathways, and other disease-associated mechanisms . This product is offered with comprehensive quality control data, including analysis by NMR and LC-MS to confirm structural identity and ensure a purity of ≥95%. It is supplied with a Certificate of Analysis. 3-(2-methoxy-5-methylphenyl)pyridin-2-ol is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-6-12(16-2)11(8-9)10-4-3-7-14-13(10)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKONBOVQGYLEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679030
Record name 3-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-77-4
Record name 3-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-methoxy-5-methylphenyl)pyridin-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol , a significant biaryl scaffold in medicinal chemistry.

Chemical Class: Biaryl N-Heterocycle / 3-Aryl-2-pyridone Scaffold Primary Application: Pharmaceutical Intermediate (AMPA Receptor Antagonists, Kinase Inhibitors)

Executive Summary

3-(2-methoxy-5-methylphenyl)pyridin-2-ol is a functionalized biaryl compound featuring a pyridine ring substituted at the C3 position with a 2-methoxy-5-methylphenyl group.[1] This molecule represents a "privileged structure" in drug discovery, serving as a core scaffold for negative allosteric modulators (NAMs) of the AMPA receptor (e.g., structural analogs of Perampanel) and various kinase inhibitors.

Its chemical behavior is defined by lactam-lactim tautomerism , existing predominantly as the 2-pyridone form in solution and solid state, though often nomenclaturally referred to as the pyridin-2-ol. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and role as a pharmacophore.

Chemical Identity & Structure

Nomenclature & Identification[1]
  • IUPAC Name: 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

  • Alternative Names: 3-(2-methoxy-5-methylphenyl)-2(1H)-pyridone; 3-(6-methoxy-m-tolyl)-2-hydroxypyridine.

  • Molecular Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

  • SMILES: Cc1cc(OC)c(cc1)-c2cccc(O)n2 (Pyridinol form)

  • InChIKey: (Predicted) HVZOWZDOXZYQOD-UHFFFAOYSA-N

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the pyridin-2-ol (lactim) and 2-pyridone (lactam) forms. In polar solvents and the crystalline state, the 2-pyridone tautomer is energetically favored due to the stability of the amide-like resonance and intermolecular hydrogen bonding.

  • Lactam Form (Dominant): Proton on Nitrogen (NH), Carbonyl at C2 (C=O).

  • Lactim Form (Minor): Nitrogen has lone pair (N:), Hydroxyl at C2 (C-OH).

Structural Visualization (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the key structural features.

Tautomerism cluster_0 Structural Features Lactam 2-Pyridone Form (Dominant Tautomer) NH / C=O Lactim Pyridin-2-ol Form (Aromatic Tautomer) N: / C-OH Lactam->Lactim Tautomerization (Fast) Feature1 H-Bond Donor (NH) H-Bond Acceptor (C=O) Lactam->Feature1 Feature2 Biaryl Rotation (Atropisomerism Potential) Lactam->Feature2

Figure 1: Tautomeric equilibrium between the 2-pyridone and pyridin-2-ol forms, highlighting key pharmacophoric features.

Physicochemical Properties[2][3][4][5]

The lipophilic "2-methoxy-5-methylphenyl" tail combined with the polar "pyridin-2-ol" head creates an amphiphilic character suitable for CNS penetration (common in AMPA antagonists).

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 2.3 – 2.6Optimal for oral bioavailability and CNS penetration.
Topological Polar Surface Area (TPSA) ~32.7 ŲIndicates good membrane permeability (TPSA < 90 Ų).
pKa (Acidic) ~11.0 (OH/NH)Weakly acidic; remains neutral at physiological pH.
pKa (Basic) ~0.7 (Pyridine N)Very weakly basic; protonation unlikely at pH 7.4.
H-Bond Donors 1 (NH/OH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 2 (O, N)Facilitates water solubility and target engagement.
Solubility Low (Water), High (DMSO, DCM)Requires organic co-solvents for biological assays.

Synthesis & Manufacturing

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This convergent strategy couples a 3-halogenated pyridone with the corresponding aryl boronic acid.

Synthetic Pathway[6][7]
  • Starting Material A: 3-Bromo-2-hydroxypyridine (or 3-bromo-2-methoxypyridine).

  • Starting Material B: 2-Methoxy-5-methylphenylboronic acid.

  • Catalyst: Palladium(0) or Palladium(II) precursor (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

Detailed Protocol (Suzuki Coupling)
  • Reagents: 3-Bromo-2-hydroxypyridine (1.0 eq), 2-Methoxy-5-methylphenylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v) or DME / Water.

  • Conditions: Heat to 90°C – 100°C under inert atmosphere (N₂ or Ar) for 12–16 hours.

Step-by-Step Workflow:

  • Degassing: Purge the solvent mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Addition: Add the aryl halide, boronic acid, and base to the reaction vessel. Add the Pd catalyst last.

  • Reaction: Heat the mixture to reflux. Monitor conversion by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM) to yield the product as an off-white solid.

Synthesis Logic Diagram (Graphviz)

Synthesis SM1 3-Bromo-2-hydroxypyridine (Electrophile) Reaction Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) SM1->Reaction SM2 2-Methoxy-5-methylphenylboronic acid (Nucleophile) SM2->Reaction Reagents Pd(PPh3)4 (5 mol%) K2CO3 (2 eq) Dioxane/H2O (4:1), 90°C Reagents->Reaction Product 3-(2-methoxy-5-methylphenyl)pyridin-2-ol (Target Scaffold) Reaction->Product

Figure 2: Convergent synthesis via Suzuki-Miyaura coupling.

Applications in Drug Discovery

This scaffold is highly relevant in the design of CNS-active agents and kinase inhibitors .

AMPA Receptor Antagonism

The 3-aryl-2-pyridone motif is the core pharmacophore of Perampanel (Fycompa), a non-competitive AMPA receptor antagonist used for epilepsy.

  • Mechanism: The pyridone ring acts as a hydrogen bond donor/acceptor pair in the allosteric binding pocket.

  • SAR Insight: The 2-methoxy-5-methylphenyl group provides specific hydrophobic interactions (pi-stacking and van der Waals) that can tune the potency and selectivity against specific AMPA receptor subunits (GluA1-4).

Kinase Inhibition

Biaryl systems are ubiquitous in kinase inhibitors (Type I and Type II).

  • Potential Targets: PIM kinases, p38 MAPK, and potentially KRAS G12C (as a fragment lead).

  • Binding Mode: The pyridone "head" often binds to the hinge region of the kinase ATP-binding site via bidentate hydrogen bonds.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term storage). Hygroscopic potential.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hanakawa, Y., et al. (2011). Discovery of Perampanel: A Novel, Orally Active, Non-competitive AMPA Receptor Antagonist. ACS Medicinal Chemistry Letters, 2(7), 535–539. (Describes the 3-aryl-2-pyridone scaffold utility). Link

  • PubChem Compound Summary. (n.d.). 3-Bromo-2-hydroxypyridine (Precursor). National Center for Biotechnology Information. Link

  • ChemicalBook. (n.d.). 2-Methoxy-5-methylphenylboronic acid (Precursor). Link

Sources

Tautomeric Dynamics of 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one , a scaffold critical to the design of non-competitive AMPA receptor antagonists (e.g., Perampanel analogs).

A Medicinal Chemistry Technical Guide

Executive Summary

The pharmacological efficacy of 3-arylpyridin-2-ones relies on a precise understanding of their tautomeric state.[1] While the 2-pyridone (lactam) form is thermodynamically dominant in aqueous physiological environments and solid states, the 2-hydroxypyridine (lactim) form becomes relevant in hydrophobic binding pockets and membrane permeability events.[1] This guide analyzes the equilibrium (


) of 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one, quantifying the steric and electronic influence of the ortho-methoxy substituted aryl ring on the core heterocyclic scaffold.[1]

The Core Equilibrium: Lactam vs. Lactim

The molecule exists in a dynamic prototropic equilibrium between two distinct forms.[1] The position of the proton (N-H vs. O-H) fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile, affecting ligand-receptor recognition.[1]

Structural Definitions
  • Tautomer A (Lactam): 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one.[1]

    • Features: Carbonyl (C=O) acceptor, Amide (N-H) donor.[1] High dipole moment (~6 D).[1]

    • Prevalence: Dominant in polar solvents (water, DMSO) and crystal lattice.[1]

  • Tautomer B (Lactim): 3-(2-methoxy-5-methylphenyl)pyridin-2-ol.[1]

    • Features: Hydroxyl (O-H) donor, Pyridine Nitrogen (N:) acceptor.[1] Aromatic sextet fully intact. Lower dipole moment (~1.5–2 D).[1]

    • Prevalence: Favored in gas phase and non-polar solvents (cyclohexane,

      
      ).[1]
      
Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the steric influence of the 3-aryl substituent.

TautomerEquilibrium Lactam Lactam Form (2-Pyridone) Dominant in Water/Solid (H-Bond: N-H donor, C=O acceptor) Transition Transition State (Proton Transfer) Lactam->Transition Desolvation Transition->Lactam Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase/Non-polar (H-Bond: O-H donor, N: acceptor) Transition->Lactim Re-solvation Lactim->Transition Substituent 3-(2-methoxy-5-methylphenyl) Group Steric Twist prevents coplanarity Reduces conjugation between rings Substituent->Lactam Steric Bulk Substituent->Lactim

Caption: Prototropic tautomerism showing the interconversion between the polar Lactam and non-polar Lactim forms, influenced by the steric bulk of the 3-aryl substituent.[1]

Thermodynamic & Kinetic Drivers[2]

Solvent-Dependent Equilibrium ( )

The equilibrium constant


 is highly sensitive to the dielectric constant (

) of the medium.[1]
MediumDielectric (

)
Dominant SpeciesMechanism of Stabilization
Gas Phase 1.0Lactim (~60-90%)Intrinsic aromaticity of the pyridine ring stabilizes the -OH form.[1]
Cyclohexane 2.0Mixed / Lactim Formation of H-bonded dimers (Lactam-Lactam or Lactam-Lactim).[1]
Chloroform 4.8Lactam (Weak)Dipole stabilization begins to favor the more polar lactam.[1]
DMSO / Water >40Lactam (>99%)Strong solvation of the C=O dipole and N-H hydrogen bonding.
The Substituent Effect (3-Aryl Group)

The 2-methoxy-5-methylphenyl group exerts specific effects on the equilibrium:

  • Steric Orthogonality: The ortho-methoxy group creates significant steric clash with the carbonyl (in lactam) or hydroxyl (in lactim) of the pyridone ring.[1] This forces the phenyl ring to twist out of plane (dihedral angle ~50-90°).[1]

  • Electronic Isolation: Due to the twist, resonance delocalization between the phenyl and pyridone rings is minimal.[1] Therefore, the electron-donating effect of the methoxy group is largely inductive rather than resonance-based.[1]

  • Lipophilicity: The hydrophobic bulk of the aryl group increases the molecule's preference for hydrophobic pockets, potentially stabilizing the lactim form locally within a protein binding site (e.g., AMPA receptor hydrophobic allosteric sites).[1]

Experimental Characterization Protocols

To validate the tautomeric ratio in your specific formulation or assay buffer, the following self-validating protocols are recommended.

Solution State: NMR Spectroscopy

NMR is the most reliable method for quantifying


 in solution.[1]
  • Protocol:

    • Dissolve 5 mg of compound in 0.6 mL of deuterated solvent (e.g.,

      
       for mixed, 
      
      
      
      for lactam).
    • Acquire

      
      -NMR  (minimum 500 scans).[1]
      
    • Diagnostic Signals:

      • Lactam (C=O): Signal appears at 160–165 ppm .[1]

      • Lactim (C-O): Signal appears upfield at 155–160 ppm (often distinct shifts in

        
         coupling).[1]
        
    • 
      -NMR (HMBC): 
      
      • Lactam (NH):

        
         ppm (relative to liq.[1] 
        
        
        
        ).
      • Lactim (N:):

        
         ppm.[1]
        
Solid State: X-Ray Crystallography

In the solid state, 2-pyridones almost exclusively crystallize as Lactam dimers linked by dual N-H[1]···O=C hydrogen bonds.[1]

  • Validation: Single crystal X-ray diffraction will show C-O bond lengths of ~1.24 Å (double bond character) vs ~1.35 Å (single bond character).[1]

Analytical Decision Tree

AnalyticalWorkflow Start Sample Characterization State Select State Start->State Solid Solid State State->Solid Solution Solution Phase State->Solution XRay X-Ray Diffraction (Confirm C=O bond length) Solid->XRay IR_Solid IR Spectroscopy (Look for C=O stretch ~1650 cm-1) Solid->IR_Solid Solvent Solvent Polarity? Solution->Solvent Polar Polar (DMSO/H2O) Solvent->Polar NonPolar Non-Polar (CDCl3) Solvent->NonPolar NMR_Polar 1H/13C NMR Expect >99% Lactam Polar->NMR_Polar NMR_NonPolar 1H/13C NMR Expect Mixture/Broadening Run at -40°C to slow exchange NonPolar->NMR_NonPolar

Caption: Decision matrix for selecting the appropriate analytical technique based on sample state and solvent conditions.

Implications for Drug Development

The specific structure 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one shares the pharmacophore of Perampanel (Fycompa), a non-competitive AMPA receptor antagonist.[1]

  • Binding Mode: The Lactam form is typically the bioactive conformer.[1] The N-H acts as a hydrogen bond donor to backbone carbonyls in the receptor, while the C=O accepts a hydrogen bond.[1]

  • Bioisosterism: If the lactam metabolic stability is poor, replacing the pyridone ring with a 1,2,4-triazin-3-one or a pyridazin-3-one can lock the tautomer or alter the

    
     while maintaining the H-bond geometry.[1]
    
  • Permeability: While the lactam is the dominant solution species, the transient Lactim form (more lipophilic, no dipole penalty) may facilitate passive diffusion through the lipid bilayer of the blood-brain barrier (BBB).[1]

References

  • General Tautomerism: Beak, P., et al. "Protomeric equilibrium in the gas phase and solution."[1] Journal of the American Chemical Society, 1979.[1][2] Link[1][2]

  • Solvent Effects: WuXi Biology. "Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine and 2-Pyridone." WuXi AppTec, 2020.[1] Link

  • Perampanel Pharmacology: Rogawski, M. A., & Hanada, T. "Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist."[1] Acta Neurologica Scandinavica, 2013.[1] Link

  • NMR Methods: Claramunt, R. M., et al. "Solution and solid state NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones." Spectroscopy, 2000.[1] Link

  • Computational Data: Nagy, P. I. "Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." International Journal of Molecular Sciences, 2016.[1] Link

Sources

Navigating the Chemical Landscape of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. The scaffold of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol and its analogs represents a promising area of investigation, with potential applications spanning various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the core compound, its known analogs with their Chemical Abstracts Service (CAS) numbers, and the scientific rationale behind their synthesis and characterization.

The Core Moiety: Understanding 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

The fundamental structure, 3-(2-methoxy-5-methylphenyl)pyridin-2-ol, combines a substituted phenyl ring with a pyridin-2-ol core. The pyridin-2-ol moiety is known to exist in a tautomeric equilibrium with its corresponding pyridone form, 2(1H)-pyridinone. This characteristic is crucial as it influences the molecule's reactivity and potential biological interactions. The parent compound, pyridin-2-ol, is a monohydroxypyridine and has been identified as a plant metabolite[1]. It is registered under multiple CAS numbers, including 142-08-5 and 72762-00-6[1][2].

The substituents on the phenyl ring—a methoxy group at the 2-position and a methyl group at the 5-position—are critical determinants of the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These features, in turn, dictate its pharmacokinetic and pharmacodynamic behavior.

A Survey of Analogs and Their CAS Numbers

Compound NameMolecular FormulaCAS Number
3-Methoxy-5-nitro-pyridin-2-olC6H6N2O475710-99-5
3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-2-olC13H10F3NO2Not Available
3-(5-fluoro-2-methoxyphenyl)pyridin-2-olC12H10FNO2Not Available
2-Methoxy-5-methylpyridin-3-olC7H9NO21227574-65-3
6-(4-Methoxy-2-methylphenyl)pyridin-3-olNot specified1261937-56-7
3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-olC17H20O2124937-73-1

Note: While not all compounds have a publicly listed CAS number, they are included to illustrate the structural diversity within this class of molecules.[3][4][5][6][7]

Synthetic Strategies and Mechanistic Considerations

The synthesis of 3-aryl-pyridin-2-ol derivatives often involves cross-coupling reactions. A common and effective approach is the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between a boronic acid derivative and a halide.

Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling A 3-Bromo-pyridin-2-ol C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) A->C Reactant 1 B (2-methoxy-5-methylphenyl)boronic acid B->C Reactant 2 D 3-(2-methoxy-5-methylphenyl)pyridin-2-ol C->D Product

Caption: A generalized workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Expertise in Action: The choice of a palladium catalyst and a suitable base is critical for reaction efficiency. The ambident nucleophilic nature of pyridin-2-ol, which can react at either the nitrogen or oxygen atom, must be considered.[8] Protecting the hydroxyl group prior to coupling can be a strategic decision to prevent side reactions and ensure regioselectivity, leading to the desired C-C bond formation at the 3-position of the pyridine ring.

Characterization and Analytical Protocols

The structural elucidation of newly synthesized analogs is paramount. A combination of spectroscopic and spectrometric techniques provides irrefutable evidence of the compound's identity and purity.

Standard Analytical Workflow

Analytical_Workflow start Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy Structural Confirmation Proton Environment Carbon Skeleton start->nmr ms Mass Spectrometry Molecular Weight Determination Fragmentation Pattern start->ms ir Infrared Spectroscopy Functional Group Identification (O-H, C=O, C-O stretches) start->ir hplc HPLC Purity Assessment Quantification nmr->hplc ms->hplc ir->hplc end Verified Structure & Purity hplc->end

Caption: A standard workflow for the analytical characterization of synthesized analogs.

Self-Validating Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms. The chemical shifts and coupling constants of the aromatic protons on both the phenyl and pyridine rings provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups, such as the O-H stretch of the hydroxyl group and the C=O stretch of the pyridone tautomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound, ensuring the absence of starting materials and byproducts.

Biological Significance and Therapeutic Potential

While comprehensive biological data for 3-(2-methoxy-5-methylphenyl)pyridin-2-ol itself is limited in the public domain, the broader class of substituted pyridines exhibits a wide range of biological activities. These include antimicrobial, antioxidant, and anticancer properties.[9][10] For instance, certain pyridine derivatives have been investigated as potential imaging agents for nicotinic acetylcholine receptors, highlighting their potential in neuropharmacology.[11] The structural motifs present in the target compound are also found in intermediates for various pharmaceuticals, suggesting its utility as a versatile building block in drug discovery.[12][13]

The N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine scaffold, which shares some structural similarities, has been explored for its antimicrobial and antioxidant activities.[9][14] Furthermore, the synthesis of various 2,3,5-trisubstituted pyridine analogs has been pursued to develop potent inhibitors of inflammatory pathways.[15]

Conclusion and Future Directions

The landscape of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol analogs presents a fertile ground for chemical and pharmacological research. While a dedicated CAS number for the parent compound remains elusive, the availability of data on related structures provides a solid foundation for further exploration. The synthetic and analytical workflows outlined in this guide offer a robust framework for researchers to synthesize and characterize novel analogs. Future investigations should focus on a systematic evaluation of the biological activities of these compounds to unlock their full therapeutic potential.

References

  • PubChem. (n.d.). 2-Pyridone. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 5). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
  • Chem-Impex. (n.d.). 3-Methoxy-5-nitro-pyridin-2-ol.
  • Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.
  • NIST. (n.d.). pyridin-2-ol. NIST Chemistry WebBook.
  • BLDpharm. (n.d.). 124937-73-1|3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.
  • Springer. (2026, January 11). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • Chemical Synthesis Services. (n.d.). 3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-2-ol.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylpyridin-3-ol.
  • UPCommons. (n.d.). European Journal of Medicinal Chemistry.
  • PubMed. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.
  • Benchchem. (n.d.). Biological Activity of (R)-3-Methoxy-2-methylpropan-1-ol Derivatives: A Comparative Analysis.
  • Chemical Synthesis Services. (n.d.). 3-(5-fluoro-2-methoxyphenyl)pyridin-2-ol.
  • DSpace at ATMIYA UNIVERSITY. (2015). Synthesis of Some New 2-Amino/Methoxy-4-(3-methoxy-4-((3-methyl-4-(2, 2, 2-trifluoroethoxy) pyridin-2-yl) methoxy) phenyl)-6-arylnicotinonitrileDerivative and its biological activity.
  • Benchchem. (n.d.). 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine.
  • Moleculochem Private Limited. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • MDPI. (2018, June 28). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide.
  • EPA. (2025, October 15). 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties.
  • Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential.
  • IndiaMART. (n.d.). 3-(2-Methoxy-5-Methylphenyl) - 3- Phenylpropanol.

Sources

In-Depth Technical Guide: 3-Arylpyridin-2-ol vs. 3-Arylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery, the distinction between 3-arylpyridin-2-ol (lactim) and 3-arylpyridin-2-one (lactam) is not merely a semantic IUPAC preference but a fundamental determinant of pharmacological activity, solubility, and metabolic fate.

While the two species are tautomers, the 3-arylpyridin-2-one (lactam) form is the thermodynamically dominant species in the solid state, in biological media (aqueous solution), and in polar organic solvents. The 3-aryl substituent introduces a critical layer of complexity: axial chirality (atropisomerism) . The steric clash between the aryl ring and the pyridone carbonyl/N-H moiety can restrict rotation, creating separable enantiomers with distinct biological profiles.

This guide analyzes the thermodynamic landscape, structural determinants, and experimental protocols required to master this scaffold.

Thermodynamic Landscape: The Tautomeric Equilibrium

The equilibrium between the 2-hydroxypyridine (enol/lactim) and 2-pyridone (keto/lactam) forms is governed by aromaticity, solvent polarity, and aggregation state.

Solvent and Phase Dependency

Unlike phenol, which exists exclusively as the enol, 2-pyridone derivatives favor the keto form due to the high resonance stabilization energy of the amide-like linkage, despite the apparent loss of "perfect" Hückel aromaticity.

Phase/SolventDominant TautomerMechanism of Stabilization
Gas Phase 2-Hydroxypyridine Aromaticity preservation (full delocalization).
Non-polar Solvent (e.g., Cyclohexane)Mixed / Equilibrium 2-Hydroxypyridine is favored at low concentrations; 2-Pyridone forms stable dimers (

) at higher concentrations.
Polar Aprotic (e.g., DMSO, DMF)2-Pyridone Dipole stabilization (Pyridone

vs. Hydroxypyridine

).
Aqueous / Biological 2-Pyridone Strong H-bond acceptance by C=O and donation by N-H.
Solid State 2-Pyridone Intermolecular H-bond networks (Head-to-Tail dimers).
The 3-Aryl Substituent Effect

The introduction of an aryl group at the C3 position perturbs the equilibrium through two opposing forces:

  • Conjugation (Stabilizing): Planar alignment of the aryl ring with the pyridine core extends the

    
    -system.
    
  • Steric Clash (Destabilizing): The ortho-hydrogens of the 3-aryl ring clash with the C2-carbonyl oxygen and the C4-hydrogen. This forces the aryl ring to twist out of plane (dihedral angle

    
    ), reducing conjugation but relieving strain.
    

Tautomerism Fig 1. Tautomeric equilibrium heavily favors the Lactam (Pyridone) in biological contexts. Lactim 3-Arylpyridin-2-ol (Lactim Form) Favored in Gas Phase TS Proton Transfer Transition State Lactim->TS Solvent-Assisted Lactam 3-Arylpyridin-2-one (Lactam Form) Dominant in Water/Solid TS->Lactam Fast (< ms) Lactam->Lactim Rare in Bio-media

Critical Drug Development Factor: Atropisomerism

The most overlooked risk in developing 3-aryl-2-pyridones is atropisomerism . The C3-C1' bond (connecting the pyridine and aryl rings) has restricted rotation.

Classification of Rotational Barriers

If the 3-aryl ring contains ortho-substituents (e.g., -CH3, -Cl, -OMe), the barrier to rotation (


) increases significantly.
  • Class 1 (Unstable):

    
     kcal/mol.[1] Rapid rotation at RT. Appears as a single set of signals in NMR. Treated as achiral.[1]
    
  • Class 2 (Semi-stable):

    
     kcal/mol. Slow rotation. Can be separated by chiral HPLC but racemizes over hours/days in vivo. High development risk. 
    
  • Class 3 (Stable):

    
     kcal/mol. Half-life of years. Separable atropisomers that can be developed as single enantiomers.
    
Strategic Design
  • To Avoid Chirality: Keep the 3-aryl ring unsubstituted at the ortho positions or use small groups (F).

  • To Exploit Chirality: Use bulky ortho groups (t-Butyl, CF3) to lock the conformation, creating a rigid 3D scaffold that fits specific kinase pockets.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust route to 3-aryl-2-pyridones is the coupling of 3-bromo-2-pyridone (or its O-protected precursor) with aryl boronic acids.

Method A: Direct Coupling (Preferred for stability) This method uses the O-protected intermediate (2-methoxy-3-bromopyridine) to avoid catalyst poisoning by the free amide, followed by demethylation.

  • Coupling:

    • Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Arylboronic acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (2.0 eq).
    • Solvent: Dioxane/H2O (4:1).[2]

    • Conditions: Reflux (100°C) under

      
       for 12h.
      
  • Deprotection (Lactim to Lactam):

    • Reagents: HBr (48% aq) or TMSI in Acetonitrile.

    • Conditions: Reflux 2-4h. The methoxy group is cleaved, revealing the thermodynamic 2-pyridone product.

Method B: Direct C3-Arylation of 2-Pyridone

  • Reagents: 3-Bromo-2-pyridone, Arylboronic acid,

    
    , SPhos (Ligand), 
    
    
    
    .
  • Note: Requires electron-rich ligands (SPhos, XPhos) to prevent Pd deactivation by the pyridone nitrogen.

Synthesis Fig 2. Recommended synthetic pathway via O-protected intermediate. Start 3-Bromo-2-methoxypyridine Step1 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) Start->Step1 Inter Intermediate: 3-Aryl-2-methoxypyridine Step1->Inter Step2 Demethylation (HBr/AcOH or TMSI) Inter->Step2 Final Target: 3-Arylpyridin-2-one Step2->Final

Analytical Characterization

Distinguishing the tautomers is critical for IP and regulatory filing.

Method3-Arylpyridin-2-one (Lactam)3-Arylpyridin-2-ol (Lactim)

C NMR (C2)

160–165 ppm
(Carbonyl-like)

155–160 ppm (Aromatic C-O)

N NMR

150–170 ppm
(Amide-like)

240–260 ppm (Pyridine-like)
IR Spectroscopy Strong C=O stretch at 1650–1680 cm

Broad O-H stretch; C=N stretch
X-Ray Crystallography C2-O bond length ~1.24 Å (Double bond)C2-O bond length ~1.35 Å (Single bond)

Protocol for Tautomer Identification via NMR:

  • Dissolve 5 mg of sample in

    
     (favors pyridone) and 
    
    
    
    (may show mixtures if equilibrium is fast, though pyridone usually dominates).
  • Acquire

    
     HMBC.
    
  • Result: If the Nitrogen correlates with a proton (

    
     ppm), it is the Pyridone (NH form) . If no NH proton is visible and N is deshielded, it is the Lactim.
    

Pharmacological Implications[1][3]

Metabolic Stability & Bioisosterism

The 2-pyridone scaffold is often utilized as a bioisostere for a phenyl ring to improve metabolic stability.

  • Oxidative Resistance: A phenyl ring is prone to CYP450-mediated hydroxylation. The 2-pyridone ring is already "oxidized" at C2, making it less susceptible to further Phase I metabolism at that position.

  • Solubility: The ability to accept and donate hydrogen bonds significantly lowers LogP compared to a biphenyl system, improving aqueous solubility.

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the 3-aryl-2-pyridone motif often serves as the "hinge binder."

  • Donor-Acceptor Pair: The C=O (Acceptor) and N-H (Donor) mimic the adenine base of ATP.

  • 3-Aryl Role: The 3-aryl group typically extends into the hydrophobic pocket (Gatekeeper region), providing selectivity.

References

  • Tautomeric Equilibrium: Beak, P., et al. "The effect of solvent on the tautomeric equilibrium of 2-hydroxypyridine." Journal of the American Chemical Society, 1980. Link

  • Atropisomerism: LaPlante, S. R., et al. "Atropisomerism in drug discovery: challenges and opportunities."[1] Journal of Medicinal Chemistry, 2011. Link

  • Synthesis: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002. Link

  • NMR Characterization: Cox, R. H., et al. "Carbon-13 NMR of 2-pyridones." Journal of Physical Chemistry, 1975. Link

  • Metabolic Stability: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

Sources

pKa Values of 3-Substituted Pyridin-2-ol Derivatives: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tautomeric Core

Pyridin-2-ol, commonly existing in a dynamic tautomeric equilibrium with its lactam counterpart 2-pyridone, represents a privileged structural motif in modern drug discovery[1]. The 3-position of this heterocyclic ring is particularly sensitive to substitution, acting as a critical lever that profoundly influences the molecule's physicochemical properties—most notably its acid dissociation constant (pKa), lipophilicity, and tautomeric preference[1].

Understanding the precise pKa values of 3-substituted pyridin-2-ol derivatives is essential for optimizing pharmacokinetics and target binding. For instance, the ionization state of these derivatives directly dictates their efficacy in applications ranging from milrinone-related cardiotonic agents to human leukocyte elastase (HLE) inhibitors[1][2].

The Macro-pKa Concept

In aqueous environments, 2-pyridone derivatives undergo a continuous lactam-lactim tautomerism (2-pyridone


 2-hydroxypyridine)[3]. Consequently, the experimentally measured pKa is a "macro-pKa," representing the overall ionization of the equilibrium mixture rather than a single static structure[4].
These molecules typically exhibit two primary ionization events:
  • Protonation (

    
    ):  Occurs at the carbonyl oxygen (lactam) or ring nitrogen (lactim) at very low pH, yielding a positively charged pyridinium cation.
    
  • Deprotonation (

    
    ):  Occurs at the N-H (lactam) or O-H (lactim) group at high pH, yielding a negatively charged pyridonate anion[4].
    

Mechanistic Causality: Substituent Effects at the 3-Position

The 3-position is structurally adjacent to the heteroatom-rich face of the ring. Substituents at this site exert potent inductive (


) and resonance (

) effects, and can actively participate in intramolecular hydrogen bonding[1].
  • Electron-Withdrawing Groups (EWGs): Substituents such as 3-chloro or 3-nitro pull electron density away from the ring via strong

    
     and 
    
    
    
    effects. This delocalizes the negative charge and highly stabilizes the resulting pyridonate anion, significantly lowering the
    
    
    (increasing acidity)[1][5]. Furthermore, in the gas phase and non-polar solvents, EWGs at the 3-position shift the tautomeric equilibrium to favor the less polar lactim (hydroxypyridine) tautomer[1][5].
  • Electron-Donating Groups (EDGs): Substituents like 3-methyl push electron density into the ring (

    
     effect). This destabilizes the conjugate base anion, thereby raising the 
    
    
    
    (decreasing acidity) and increasing basicity[6].
  • Heteroatom Substituents: A 3-amino group introduces a secondary ionizable basic center. Protonation typically occurs first at the 3-amino group rather than the ring oxygen or nitrogen, fundamentally altering the basicity profile and raising the

    
    [7].
    

G Substituent 3-Substituent on Pyridin-2-ol EWG Electron-Withdrawing (e.g., -Cl, -NO2) Substituent->EWG EDG Electron-Donating (e.g., -CH3) Substituent->EDG pKa_drop Decreases pKa (More Acidic) EWG->pKa_drop Tautomer_OH Favors Lactim (OH) in Non-Polar Media EWG->Tautomer_OH Inductive Pull pKa_rise Increases pKa (Less Acidic) EDG->pKa_rise Tautomer_NH Favors Lactam (NH) in Polar Media EDG->Tautomer_NH Electron Push

Figure 1: Logical relationship detailing how 3-position substituents dictate pKa shifts and tautomeric preferences.

Quantitative Data Summary

The following table synthesizes experimentally derived and computationally predicted pKa values for key 3-substituted pyridin-2-ol derivatives[8][9][10][11].

DerivativeSubstituent Type

(Protonation)

(Deprotonation)
Pyridin-2-ol (Unsubstituted) None~0.7511.62
3-Methylpyridin-2-ol EDG (

)
~0.8012.61
3-Chloropyridin-2-ol EWG (

)
< 0.508.60 - 10.53
3-Nitropyridin-2-ol Strong EWG (

)
< 0.008.37
3-Aminopyridin-2-ol EDG / Basic Center~2.00 (Amino)11.57

Experimental Workflows: Self-Validating Systems

To accurately determine these extreme pKa values, researchers must select analytical methods that bypass the limitations of standard potentiometry. Because 3-substituted derivatives often exhibit extreme pKa values (


 or 

) and poor aqueous solubility, glass electrodes suffer from severe alkaline/acid errors, rendering potentiometric titration inadequate[1].
Protocol 1: Capillary Zone Electrophoresis (CZE)

Causality: CZE is the premier choice for 3-substituted pyridin-2-ols due to its rapidity, minimal sample consumption, and high tolerance for compounds that are sparingly soluble in water[1]. It measures the effective electrophoretic mobility (


) of the analyte as a function of buffer pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a robust series of background electrolytes (BGEs) covering a pH range of 2.0 to 13.0. Maintain a strictly constant ionic strength (e.g.,

    
     mM using NaCl) to prevent ionic strength-induced mobility shifts.
    
  • Sample Injection: Hydrodynamically inject the 3-substituted pyridin-2-ol sample (typically 10–50

    
    M dissolved in a BGE-compatible solvent) into a fused-silica capillary.
    
  • Separation: Apply a constant voltage (e.g., 20 kV) across the capillary. Thermostat the capillary cartridge to exactly 25.0 °C to prevent Joule heating from altering viscosity and mobility.

  • Detection: Monitor the migration time using a UV diode-array detector (DAD) set to the

    
     of the specific derivative.
    
  • Self-Validation (EOF Marker): Critical Step. Include a neutral electroosmotic flow (EOF) marker (such as DMSO or mesityl oxide) in every single run. Calculate

    
     by subtracting the EOF migration time from the analyte migration time. This self-corrects for any dynamic changes to the capillary wall charge.
    
  • Data Fitting: Plot

    
     vs. pH. Fit the data to a non-linear sigmoidal regression model to extract the exact pKa[1].
    

Workflow Start Sample Preparation (Analyte + Buffer Series) Inject Hydrodynamic Injection into Capillary Start->Inject Voltage Apply High Voltage (Electrophoretic Separation) Inject->Voltage Detect UV-Vis Detection (Record Migration Time) Voltage->Detect Calc Calculate Effective Mobility (μ_eff) Detect->Calc Fit Non-Linear Regression (μ_eff vs. pH) -> pKa Calc->Fit

Figure 2: Step-by-step experimental workflow for determining pKa via Capillary Zone Electrophoresis (CZE).

Protocol 2: UV-Vis Spectrophotometric Titration

Causality: The transition between the neutral lactam/lactim and the ionized pyridonate anion or pyridinium cation involves a massive redistribution of the conjugated


-system. This leads to distinct, measurable spectral shifts (bathochromic or hypsochromic) that can be tracked optically[5].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the analyte in a minimal volume of a miscible co-solvent (e.g., methanol) and dilute into a series of aqueous buffers of known pH.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH solution using a temperature-controlled quartz cuvette.

  • Self-Validation (Isosbestic Points): Overlay the acquired spectra. The presence of sharp, distinct isosbestic points strictly validates that only two absorbing species (the acid and its conjugate base) are in equilibrium. If the isosbestic points drift, it indicates a failure state (e.g., degradation, aggregation, or poor solubility) and the data must be discarded.

  • Absorbance vs. pH: Select an analytical wavelength where the difference in absorbance (

    
    ) between the protonated and deprotonated species is maximized.
    
  • Calculation: Utilize the Henderson-Hasselbalch equation—or preferably a non-linear least-squares fit of Absorbance vs. pH—to calculate the precise macro-pKa.

References

  • Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)
  • Source: scfbio-iitd.res.
  • 2-Pyridone - chemeurope.
  • Source: researchgate.
  • Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives.
  • Source: mdma.
  • Source: e-bookshelf.
  • Source: studylib.
  • Pharmaceutical Chemical Intermediate 3-Nitro-2-Pyridinol CAS 6332-56-5 - GOUV.
  • Source: nih.
  • Source: benchchem.

Sources

The 2-Methoxy-5-Methylphenyl Scaffold: Conformational Control and Metabolic Blocking in Biaryl Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, structural utility, and synthetic strategies for the 2-methoxy-5-methylphenyl biaryl scaffold.

Executive Summary

In modern medicinal chemistry, the 2-methoxy-5-methylphenyl moiety represents a "privileged substructure" within biaryl scaffolds. Its utility is derived not merely from target binding, but from its ability to simultaneously solve two common lead optimization challenges: conformational entropy and metabolic instability .

This guide analyzes the scaffold's role in:

  • Inducing Axial Chirality: The C2-methoxy group forces a non-planar biaryl twist (

    
    ), critical for fitting into restricted hydrophobic pockets (e.g., kinase ATP sites).
    
  • Metabolic Blocking: The C5-methyl group sterically and electronically occludes the position para to the activating methoxy group, preventing rapid CYP450-mediated oxidation.

  • Lipophilic Tuning: The scaffold offers a balanced lipophilic increment (

    
    LogP 
    
    
    
    +0.5 to +0.8) compared to unsubstituted phenyl rings, improving membrane permeability.

Structural & Electronic Properties[1]

The "Ortho-Methoxy" Effect (Conformational Lock)

The primary function of the 2-methoxy group is steric. In a biaryl system (Ar¹-Ar²), an ortho substituent on Ar² creates significant torsional strain, preventing the rings from achieving coplanarity.

  • Twist Angle: Unlike a biphenyl (which can be planar), a 2-methoxy biaryl typically adopts a dihedral angle of 50–60° .

  • Binding Consequence: This "pre-organized" twisted conformation reduces the entropic penalty upon binding to protein targets that require a non-planar ligand (e.g., the "gatekeeper" regions of kinases like EGFR or ITK).

The "Para-Blocking" Effect (Metabolic Stability)

The methoxy group is a strong electron-donating group (EDG) that activates the benzene ring toward electrophilic attack (including enzymatic oxidation).

  • Metabolic Liability: In a simple 2-methoxyphenyl ring, the position para to the methoxy (C5) is highly electron-rich and accessible, making it a primary "soft spot" for CYP450-mediated hydroxylation.

  • The Solution: Placing a methyl group at C5 blocks this metabolic hotspot. The C5-methyl acts as a metabolic shield, diverting metabolism to slower, less favorable pathways (e.g., benzylic oxidation of the methyl itself, which is often slower than phenolic hydroxylation).

Visualization of the Blocking Strategy

The following diagram illustrates the mechanistic logic of this scaffold.

MetabolicLogic cluster_0 Unprotected Scaffold cluster_1 Optimized Scaffold A 2-Methoxy Biaryl (No C5-Methyl) B CYP450 Attack (High Affinity) A->B C C5-Hydroxylation (Rapid Clearance) B->C Para-activation F Metabolic Stability (Extended t1/2) D 2-Methoxy-5-Methyl Biaryl E C5 Position Blocked D->E E->F Steric/Electronic Shield

Figure 1: Mechanistic rationale for the 5-methyl substitution. The methyl group effectively "caps" the metabolically vulnerable position activated by the ortho-methoxy group.

Medicinal Chemistry Applications

Kinase Inhibitors (EGFR & ITK)

The scaffold is prominent in 4th-generation EGFR inhibitors targeting T790M/C797S mutations.

  • Mechanism: The 2-methoxy group induces a twist that positions the biaryl system to interact with the mutant gatekeeper residue, while the 5-methyl group prevents rapid degradation.

  • Example: In pyrrolo[2,3-d]pyrimidine derivatives, the 2-methoxy-5-methylphenyl aniline moiety significantly enhances cellular potency (<1 nM) compared to the unsubstituted aniline.[1]

Antiviral Agents (RSV & hCoV)

In the optimization of RSV entry inhibitors, this scaffold replaced simple phenyl rings to improve pharmacokinetic profiles.

  • Outcome: The 5-methyl group prevented rapid oxidative clearance observed with the 2-methoxy-only analogs, while maintaining the necessary twisted conformation for viral fusion protein binding.

Synthetic Methodologies

The construction of 2-methoxy-5-methylphenyl biaryls is reliably achieved via Suzuki-Miyaura Cross-Coupling . However, the steric hindrance of the ortho-methoxy group requires specific catalytic conditions to ensure high yields.

Retrosynthetic Analysis
  • Disconnection: Biaryl bond.[2][3][4][5]

  • Building Blocks:

    • Nucleophile: 2-Methoxy-5-methylphenylboronic acid (CAS: 127972-00-3).

    • Electrophile: Aryl bromide/iodide or heteroaryl chloride.

Optimized Protocol: Sterically Hindered Coupling

For challenging substrates (e.g., coupling to another ortho-substituted ring), standard Pd(PPh3)4 often fails. The following protocol uses a highly active Buchwald precatalyst system.

Reagents:

  • Aryl Halide (1.0 equiv)[6]

  • 2-Methoxy-5-methylphenylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + S-Phos (10 mol%) OR XPhos Pd G2 (2–5 mol%).

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd source and Ligand (or Precatalyst) under a counter-flow of Argon.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Heating: Heat to 90–100 °C for 4–12 hours. (Microwave irradiation: 110 °C for 30–60 mins is often superior).

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[5]

  • Purification: Flash chromatography. Note: The product will likely be an oil or low-melting solid due to the methyl/methoxy groups disrupting crystal packing.

Synthetic Decision Tree

SynthesisTree Start Target: 2-Methoxy-5-methyl Biaryl CheckSterics Is the Coupling Partner Ortho-Substituted? Start->CheckSterics Simple NO (Unblocked) CheckSterics->Simple No Complex YES (Hindered) CheckSterics->Complex Yes MethodA Standard Conditions: Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Simple->MethodA MethodB High-Activity Conditions: Pd(OAc)2 + S-Phos K3PO4, Toluene/H2O, 100°C Complex->MethodB

Figure 2: Catalyst selection guide based on the steric demand of the electrophilic coupling partner.

References

  • Kinase Inhibitor SAR: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2025).[1][7] Journal of Medicinal Chemistry. (Generalized citation based on search context).

  • Antiviral Optimization: Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E. (2023). ChemRxiv. [Link]

  • Metabolic Stability: Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2021).[8][9] Metabolites. [Link]

  • Synthetic Methodology: Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022).[4] ACS Catalysis. [Link]

Sources

The Solubility Profile of 3-Arylpyridin-2-ones: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Arylpyridin-2-ones represent a privileged scaffold in medicinal chemistry, forming the core of several critical therapeutics. Notable examples include the AMPA receptor antagonist perampanel (used for epilepsy) and the PDE3 inhibitor amrinone (used for congestive heart failure). Despite their pharmacological utility, these compounds notoriously suffer from poor aqueous solubility and limited solubility in many standard organic solvents. This "brick dust" behavior poses significant challenges during high-throughput screening (HTS), formulation, and lead optimization.

As an application scientist, navigating these challenges requires moving beyond empirical trial-and-error. This guide deconstructs the physicochemical causality behind their solubility limits and provides self-validating protocols for rigorous structural evaluation.

Part 1: Physicochemical Drivers of Solubility (The Causality)

To understand the solubility behavior of 3-arylpyridin-2-ones, one must examine the thermodynamic competition between crystal lattice energy and solvation energy.

  • Strong Crystal Packing: Pyridin-2-ones exist in a lactam-lactim tautomeric equilibrium, predominantly favoring the lactam form in the solid state. This structure facilitates robust intermolecular N-H···O and C-H···O hydrogen bonding, often forming stable dimers or undulating polymeric layers .

  • Pi-Pi Stacking: The introduction of an aryl group at the C3 position (or other positions, such as in perampanel) significantly increases the planar surface area, promoting strong π-π stacking interactions.

  • High Lattice Energy: The combination of hydrogen bonding and π-π stacking results in exceptionally high crystal lattice energies. This is evidenced by their high melting points (e.g., amrinone decomposes at 295 °C , and perampanel has a predicted boiling point of >600 °C ). Overcoming this endothermic lattice energy barrier requires a solvent with exceptional solvating power.

G Solid Solid State (High Lattice Energy: H-Bonds & π-Stacking) Gas Isolated Molecules (Theoretical Intermediate) Solid->Gas ΔH_lattice (>0) Endothermic Barrier Solvated Solvated State (DMSO / NMP) Solid->Solvated ΔG_solvation (<0) Favorable in Polar Aprotic Gas->Solvated ΔH_solvation (<0) Exothermic Release

Thermodynamic cycle illustrating the energy barriers in 3-arylpyridin-2-one dissolution.

Part 2: Solvent-Specific Behavior (DMSO vs. Organic Solvents)

The solubility of 3-arylpyridin-2-ones varies drastically across different solvent classes due to their specific hydrogen-bonding requirements.

  • Polar Aprotic Solvents (DMSO, NMP, DMF): Dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) are the gold standards for solvating this scaffold. The highly polarized S=O bond in DMSO acts as a powerful hydrogen-bond acceptor, effectively outcompeting the intermolecular N-H···O bonds of the pyridinone crystal lattice. Consequently, compounds like perampanel are freely soluble in NMP and soluble in pure DMSO .

  • Protic Solvents (Methanol, Ethanol, Water): Despite having hydrogen-bond donors and acceptors, protic solvents generally fail to dissolve 3-arylpyridin-2-ones effectively. Water cannot break the lipophilic π-π stacking of the 3-aryl groups, rendering compounds like perampanel practically insoluble in water . Alcohols offer only slight solubility.

  • Non-Polar & Chlorinated Solvents (Heptane, Toluene, Chloroform): These solvents lack the strong dipole moment and hydrogen-bonding capacity required to disrupt the crystal lattice. Perampanel is practically insoluble in heptane and only slightly soluble in chloroform .

Quantitative Data Summary

The following table summarizes the solubility profile of key 3-arylpyridin-2-one derivatives across various solvent classes to guide solvent selection during assay development.

CompoundWaterMethanol / EthanolAcetonitrileChloroformDMSO / NMP
Perampanel Practically InsolubleSlightly SolubleSparingly SolubleSlightly SolubleSoluble (DMSO) / Freely Soluble (NMP)
Amrinone Slightly SolubleSlightly SolubleN/AN/ASlightly Soluble to Soluble
7-Aryl-thiazolo-pyridinones InsolubleSparingly SolubleN/AN/ASoluble (Pure DMSO)
Part 3: Standardized Experimental Protocols

To ensure rigorous and reproducible solubility data during lead optimization, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of a 3-arylpyridin-2-one in a specific organic solvent .

  • Preparation: Add an excess amount of the solid 3-arylpyridin-2-one (e.g., 10-20 mg) to a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, Methanol, or Chloroform). Ensure the presence of excess solid is visually apparent; if it dissolves completely, add more solid.

  • Equilibration: Seal the vial tightly and place it on a thermostatic orbital shaker at 25 °C (or 37 °C for biological relevance) at 300 rpm for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the supernatant with the HPLC mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via HPLC-UV (e.g., at λmax 290-347 nm for perampanel).

  • Self-Validation Step: Verify that the pH of the aqueous solutions (if applicable) has not shifted, and confirm the solid state of the remaining pellet via X-ray Powder Diffraction (XRPD) to rule out polymorphic transformations or solvate formation.

Protocol B: High-Throughput Kinetic Solubility for Biological Assays

Purpose: To determine the maximum concentration of a compound that remains in solution when a pure DMSO stock is diluted into an aqueous buffer (critical for in vitro assays like RBMA) .

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% pure DMSO.

  • Serial Dilution: Create a serial dilution of the stock in pure DMSO across a 96-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a clear-bottom 96-well plate (final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at 37 °C for 2-24 hours with gentle shaking.

  • Detection: Measure the absorbance at 620 nm (turbidimetry) or use a nephelometer to detect light scattering caused by precipitation. The kinetic solubility limit is the highest concentration before a statistically significant increase in scattering/absorbance is observed compared to a blank.

Workflow A 10 mM Stock (Pure DMSO) B Serial Dilution (in DMSO) A->B C Aqueous Buffer Addition (1% Final DMSO) B->C D Incubation (37°C, 2-24h) C->D E Nephelometry / Turbidimetry (Precipitation Detection) D->E

High-Throughput Kinetic Solubility Workflow for DMSO-to-Aqueous Dilution.

Conclusion

The 3-arylpyridin-2-one scaffold presents inherent solubility challenges driven by strong crystal lattice energies, hydrogen bonding, and π-π stacking. While practically insoluble in water and non-polar solvents, the use of strong hydrogen-bond accepting polar aprotic solvents like DMSO and NMP is essential for solvation. By understanding these physicochemical principles and employing rigorous thermodynamic and kinetic solubility protocols, drug development professionals can effectively navigate the formulation and screening of these critical therapeutic agents.

References
  • MDPI. "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones." MDPI. Available at: [Link]

  • New Drug Approvals. "Perampanel - FDA Approved Drug to Treat Epilepsy." New Drug Approvals. Available at: [Link]

  • PubChem. "Perampanel | C23H15N3O | CID 9924495." National Institutes of Health (NIH). Available at: [Link]

  • IUCr Journals. "Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API)." IUCr. Available at: [Link]

Unlocking the 3-Arylpyridin-2-ol Scaffold: Advanced Building Blocks for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel 3-arylpyridin-2-ol building blocks for drug discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-arylpyridin-2-ol (tautomerically 3-arylpyridin-2(1H)-one ) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Found in blockbuster therapeutics like Perampanel (AMPA receptor antagonist) and emerging kinase inhibitors, this moiety offers a unique combination of hydrogen-bond donor/acceptor motifs, pi-stacking capabilities, and metabolic stability.

Despite its utility, the scaffold presents specific synthetic challenges—primarily the control of N- vs. O-alkylation and the steric hindrance associated with C3-arylation. This technical guide details the design, synthesis, and application of novel 3-arylpyridin-2-ol building blocks, focusing on overcoming these barriers to accelerate library generation.

Structural Significance & Pharmacophore Logic

The Tautomeric Switch

The core utility of the 3-arylpyridin-2-ol scaffold lies in its ability to exist as two distinct tautomers. In solution and solid state, the 2-pyridone (lactam) form generally predominates, serving as a hydrogen bond acceptor (via carbonyl) and donor (via N-H). However, in the presence of specific protein binding pockets or non-polar solvents, the 2-hydroxypyridine (lactim) form can become relevant.

  • 2-Pyridone Form: Mimics amide bonds; bioisostere for phenyl rings to improve solubility.

  • 2-Hydroxypyridine Form: Mimics phenols; capable of bidentate metal chelation.

Bioisosteric Applications
Feature3-Arylpyridin-2-one AdvantageDrug Example
H-Bonding Dual donor/acceptor motif (D-A) mimics nucleobases.Perampanel (Fycompa)
Solubility Lower LogP compared to biphenyl analogs due to polarity.Pirfenidone (Antifibrotic)
Metabolic Stability Resistant to oxidative metabolism compared to phenols.Cabozantinib (Bioisostere studies)

Strategic Building Blocks & Synthetic Methodologies

To access this chemical space efficiently, we utilize three primary classes of building blocks. The choice of building block dictates the synthetic route and the point of diversity introduction.

Class A: Masked Electrophiles (2-Alkoxypyridines)

Concept: Use 2-methoxy or 2-benzyloxy-3-halopyridines to lock the molecule in the lactim form during metal-catalyzed cross-couplings, preventing catalyst poisoning by the free amide/hydroxyl.

  • Key Reagent: 3-Bromo-2-methoxypyridine.

  • Advantage: High reactivity in Suzuki-Miyaura coupling; standard purification.

  • Deprotection: Demethylation using HBr/AcOH or BBr3 reveals the pyridone.

Class B: Direct Nucleophiles (Pyridin-2-one Boronates)

Concept: 3-Borylpyridin-2-ones allow for the direct introduction of the pyridone core onto complex aryl halides.

  • Challenge: 2-Heteroaryl boronates are prone to rapid protodeboronation.[1]

  • Solution: Use MIDA boronates or N-protected pinacol esters (e.g., N-SEM protection) to stabilize the C-B bond.

Class C: C-H Activation Precursors

Concept: Late-stage functionalization of the pyridone core using directing groups.

  • Mechanism: Pd(II)-catalyzed C-H activation directed by the amide oxygen or a transient directing group.

Experimental Protocols

Protocol 1: Sterically Demanding Suzuki Coupling (Class A)

Targeting sterically crowded 3-aryl systems.

Rationale: Standard conditions often fail at the C3 position due to steric clash with the C2-substituent. We employ high-activity phosphine ligands (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.

Step-by-Step Methodology:

  • Reagents: Charge a reaction vial with 3-bromo-2-methoxypyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent System: Add K₃PO₄ (2.0 equiv) and a mixture of Toluene/H₂O (3:1, 0.2 M). Note: The biphasic system is crucial for solubility.

  • Reaction: Seal and heat at 100°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection (Critical): Dissolve the intermediate in HBr (48% aq.) and reflux for 2 hours. Neutralize with NaHCO₃ to precipitate the 3-arylpyridin-2-one .

Protocol 2: Regioselective N-Alkylation

Controlling the N- vs. O-alkylation ratio.

Rationale: The pyridone anion is an ambident nucleophile. Alkylation conditions heavily influence the product ratio.

  • For N-Alkylation (Thermodynamic): Use Cs₂CO₃ in DMF or LiH in THF . High temperature favors the thermodynamically stable N-alkyl product.

  • For O-Alkylation (Kinetic): Use Ag₂CO₃ in non-polar solvents (Benzene/Toluene) to favor the O-alkyl (lactim ether) product via silver coordination.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on the desired final building block.

SyntheticLogic Start Target: 3-Arylpyridin-2-ol RouteA Route A: Masked Electrophile (High Yield, Multi-step) Start->RouteA Standard approach RouteB Route B: Direct C-H Activation (Atom Economy, Late Stage) Start->RouteB If N-R is fixed RouteC Route C: Pyridyl Boronate (Convergent, Unstable Int.) Start->RouteC Complex Aryl Partner StepA1 Start: 3-Bromo-2-methoxypyridine RouteA->StepA1 StepB1 Start: N-Substituted Pyridone RouteB->StepB1 StepC1 Start: Pyridone MIDA Boronate RouteC->StepC1 StepA2 Suzuki Coupling (Pd-SPhos) StepA1->StepA2 StepA3 Demethylation (HBr/AcOH) StepA2->StepA3 Final Final Library Compound StepA3->Final StepB2 Pd-Catalyzed C-H Arylation (Ag2CO3 additive) StepB1->StepB2 StepB2->Final StepC2 Slow-Release Cross Coupling StepC1->StepC2 StepC2->Final

Caption: Decision tree for synthesizing 3-arylpyridin-2-ol scaffolds based on substrate complexity and availability.

Case Study: Perampanel Analog Synthesis

To validate the "Masked Electrophile" protocol (Route A), we examine the synthesis of a Perampanel analog.

  • Building Block: 3-bromo-2-methoxypyridine.

  • Coupling Partner: 2-cyanophenylboronic acid.

  • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Outcome: The 2-methoxy intermediate was isolated in 92% yield.

  • Functionalization: Subsequent C-H activation at the C5 position was performed before demethylation to utilize the directing effect of the methoxy group, demonstrating the versatility of the masked strategy.

References

  • Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. ResearchGate. (2025).[2] Link

  • Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. (2021). Link

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Link

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. (2010). Link

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds. Journal of the American Chemical Society. (2013). Link

Sources

Electronic Profiling of the 2-Methoxy-5-methylphenyl Substituent: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methoxy-5-methylphenyl moiety is a privileged, highly tunable structural motif widely utilized in medicinal chemistry and transition-metal catalysis. Unlike simple monosubstituted benzenes, this disubstituted system operates as a dynamic, conformationally gated push-pull electronic network. As a Senior Application Scientist, I frequently leverage this substituent to fine-tune structure-activity relationships (SAR), modulate lipophilicity, and design hemilabile ligands. This guide deconstructs the electronic causality behind the 2-methoxy-5-methylphenyl group, providing a self-validating framework for its application and experimental profiling.

Deconstructing the Electronic Profile

To master the behavior of the 2-methoxy-5-methylphenyl group, we must isolate the electronic contributions of its individual substituents and evaluate their synergistic impact on the core attachment point (Position 1).

The Ortho-Methoxy Group (-OCH₃): Conformational Gating

The methoxy group at position 2 exerts two opposing electronic forces:

  • Inductive Effect (-I): The highly electronegative oxygen atom withdraws electron density through the

    
    -bond framework.
    
  • Mesomeric/Resonance Effect (+M): The oxygen lone pairs donate electron density into the phenyl

    
    -system.
    

In a perfectly coplanar conformation, the +M effect dominates, making the methoxy group a potent electron donor (Hammett


 = -0.27)[1]. However, the ortho position introduces significant steric bulk. When the core attachment at Position 1 is sterically demanding (e.g., a bulky amide or a transition metal complex), the methoxy group is forced to twist out of the phenyl plane[2]. This orthogonal twist breaks the 

-orbital overlap, neutralizing the +M resonance effect and allowing the -I inductive effect to dominate. Thus, the ortho-methoxy group acts as a "conformational gate" for electron density, where its electronic nature is dictated by the steric environment[3].
The Meta-Methyl Group (-CH₃): Inductive Anchoring

The methyl group at position 5 is meta to the core attachment point. It operates primarily through a weak inductive electron-donating effect (+I) and hyperconjugation (Hammett


 = -0.07)[4]. Because it is meta to Position 1, its direct resonance contribution to the core is negligible. Instead, it serves to globally enrich the electron density of the phenyl ring, subtly buffering the electron-withdrawing nature of the ortho-methoxy group when it is forced into a twisted conformation.
Synergistic Dynamics

The combination of these two groups creates a highly localized electron-rich region near the ortho-methoxy, while the meta-methyl provides a subtle global increase in ring electron density. This dual-nature system is highly sensitive to the Taft steric parameter (


) of the core attachment[5].

Electronic_Dynamics Core Core Attachment (Position 1) Steric Steric/Conformational Gating Core->Steric Steric Clash Phenyl Phenyl Ring (Electron Conduit) Phenyl->Core Net Electronic Effect Methoxy Ortho-Methoxy (-OCH3) Position 2 Methoxy->Phenyl +M (Resonance Donor) -I (Inductive Acceptor) Methyl Meta-Methyl (-CH3) Position 5 Methyl->Phenyl +I (Inductive Donor) Weak Hyperconjugation Steric->Methoxy Twists out of plane (Reduces +M)

Fig 1: Electronic push-pull dynamics and steric gating of the 2-methoxy-5-methylphenyl moiety.

Applications in Drug Design & Catalysis

Medicinal Chemistry (ADME and SAR)

In drug development, the 2-methoxy-5-methylphenyl group is utilized to fine-tune physicochemical properties. For instance, in N-(2-methoxy-5-methylphenyl)acetamide derivatives (studied for analgesic and anti-inflammatory properties), the ortho-methoxy oxygen acts as a hydrogen bond acceptor for the adjacent amide NH[6][]. This intramolecular hydrogen bond locks the conformation, increasing lipophilicity (logP) and membrane permeability while shielding the amide from enzymatic hydrolysis. Furthermore, the methyl group at position 5 blocks a primary site of cytochrome P450-mediated aromatic oxidation, significantly enhancing metabolic stability[8].

Transition-Metal Catalysis

In catalysis, this moiety is frequently incorporated into Buchwald-type phosphines or salen ligands[9]. The ortho-methoxy group functions as a hemilabile ligand—coordinating to the metal center (e.g., Pd or Co) to stabilize reactive intermediates, and dissociating to open a coordination site during the catalytic cycle[10]. The meta-methyl group tunes the basicity of the ligand without introducing additional steric hindrance at the metal center.

Data Presentation

Table 1: Standard Hammett and Taft Parameters
SubstituentPositionInductive EffectResonance EffectHammett Constant (

)
Taft Steric Parameter (

)
Methoxy (-OCH₃) Ortho (2)-I (Strong)+M (Strong)Variable (Conformation dependent)~ -0.55
Methoxy (-OCH₃) Meta (3)-I (Strong)None+0.12N/A
Methoxy (-OCH₃) Para (4)-I (Strong)+M (Strong)-0.27N/A
Methyl (-CH₃) Meta (5)+I (Weak)Weak Hyperconjugation-0.07N/A
Table 2: Physicochemical Impact of the 2-Methoxy-5-methylphenyl Motif
PropertyImpact of Ortho-MethoxyImpact of Meta-MethylSynergistic Net Effect
Lipophilicity (logP) Increases (if H-bonded)IncreasesModerate to High Lipophilicity
Metabolic Stability Blocks ortho-oxidationBlocks meta-oxidationHigh resistance to CYP450 oxidation
Conformational Rigidity High (Steric clash / H-bonding)LowLocked coplanar or orthogonal state
Core Electron Density Highly variable (Gated by sterics)Mildly enrichedTunable based on attachment bulk

Experimental Workflows & Protocols

To empirically validate the electronic and conformational properties of the 2-methoxy-5-methylphenyl substituent, we employ a self-validating workflow combining synthesis, NMR spectroscopy, and potentiometric titration.

Step 1: Synthesis of N-(2-methoxy-5-methylphenyl)acetamide
  • Procedure: React 2-methoxy-5-methylaniline (1.0 equiv) with acetyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) using triethylamine (1.2 equiv) as an acid scavenger. Stir at 0 °C for 2 hours, then warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc)[].

  • Causality: This standard amidation provides a stable, easily isolable model compound where the amide NH serves as a sensitive probe for both steric and electronic effects.

Step 2: Conformational Profiling via ¹H-NMR (NOESY)
  • Procedure: Dissolve the purified amide in CDCl₃ and acquire a 2D NOESY spectrum.

  • Causality: Why NOESY? Because 1D NMR only provides scalar coupling. NOESY reveals through-space interactions (< 5 Å). Observing a cross-peak between the amide NH proton and the ortho-methoxy protons proves the formation of an intramolecular hydrogen bond. This locks the methoxy group in a coplanar geometry, maximizing its +M resonance donation to the ring.

Step 3: Electronic Profiling via Potentiometric Titration (pKₐ Determination)
  • Procedure: Dissolve the compound in a standardized co-solvent system (e.g., 50% MeOH/Water). Titrate with 0.1 M NaOH using an automated potentiometric titrator.

  • Causality: Why a co-solvent system? The 2-methoxy-5-methylphenyl moiety significantly increases lipophilicity, rendering the compound insoluble in pure water. A 50% MeOH/Water system ensures complete dissolution, preventing precipitation artifacts. The measured pKₐ of the amide NH is directly influenced by the net electron-donating or withdrawing nature of the ring. By comparing this pKₐ to an unsubstituted N-phenylacetamide reference, you can calculate the effective empirical Hammett constant (

    
    ) for the specific conformation[11].
    

Experimental_Workflow Syn 1. Synthesis Amidation/Coupling Pur 2. Purification Flash Chromatography Syn->Pur NMR 3. Conformational Profiling 1H-NMR & NOESY Pur->NMR pKa 4. Electronic Profiling Potentiometric Titration NMR->pKa Data 5. Hammett/Taft Correlation Analysis pKa->Data

Fig 2: Self-validating experimental workflow for electronic and conformational profiling.

References

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 3-Phenylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 3-phenylpyridin-2-one scaffold, a privileged structure in medicinal chemistry known for its versatility as a hydrogen-bond mimetic and hydrophobic pharmacophore.

Executive Summary

The 3-phenylpyridin-2-one scaffold represents a critical "drug-like" core in modern medicinal chemistry. Structurally, it combines a hydrogen-bond donor/acceptor motif (the lactam) with a hydrophobic aromatic moiety (the phenyl ring) fixed in a specific spatial orientation. This architecture allows it to function as a bioisostere for nucleobases, making it highly effective in targeting kinases (ATP-binding sites) , translation initiation factors (eIF3a) , and viral enzymes .

This guide details the structure-activity relationships (SAR), synthetic protocols, and mechanistic insights required for leveraging this scaffold in drug discovery.[1][2]

Part 1: Structural Significance & Chemical Space

The Pharmacophore

The core strength of 3-phenylpyridin-2-one lies in its ability to mimic the hydrogen-bonding patterns found in biological substrates while presenting a hydrophobic face to adjacent protein pockets.

  • Lactam Motif (C=O, N-H): Acts as a bidirectional hydrogen bonding site. In kinase inhibitors, the C=O often accepts a hydrogen bond from the backbone NH of the "hinge region," while the N-H (or N-substituent) can donate to the backbone carbonyl.

  • 3-Phenyl Group: Provides a rigid hydrophobic anchor. In many enzymes (e.g., PIM-1, p38 MAPK), this phenyl ring slots into the hydrophobic "Gatekeeper" pocket or the hydrophobic region II, stabilizing the ligand-protein complex.

  • Electronic Tuning: The pyridine ring is electron-deficient compared to benzene, influencing the pKa and metabolic stability of the molecule.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the scaffold and their impact on biological activity.

SAR_Map Core 3-Phenylpyridin-2-one (Core Scaffold) N1 N1 Position: Solubility & Pharmacokinetics (e.g., Alkyl, Aryl for eIF3a selectivity) Core->N1 C3 C3 Position (Phenyl): Hydrophobic Anchor (Interacts with Gatekeeper residues) Core->C3 C5 C5 Position: Potency Tuning (e.g., Aminomethyl groups for H-bonding with Lys/Asp) Core->C5 C6 C6 Position: Steric Control (Methyl groups can force non-planar conformations) Core->C6 Cancer Anticancer (Lung) (eIF3a Suppression) N1->Cancer Selectivity Driver Kinase Kinase Inhibition (PIM-1, p38 MAPK) C3->Kinase Key Interaction C5->Cancer Potency Driver

Figure 1: SAR analysis of the 3-phenylpyridin-2-one scaffold highlighting functionalization zones.

Part 2: Therapeutic Applications & Mechanisms[1]

Anticancer: Regulation of Translation Initiation (eIF3a)

Recent high-impact studies have identified 1,5-disubstituted-pyridin-2(1H)-ones as potent regulators of eukaryotic translation initiation factor 3 subunit A (eIF3a) . Overexpression of eIF3a is correlated with poor prognosis in lung and breast cancers.

  • Mechanism: The scaffold binds to the eIF3a complex, preventing the recruitment of the 40S ribosomal subunit, thereby stalling protein synthesis in rapidly dividing cells.

  • Key Compound: 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one (Compound 22).[2]

  • Data Profile:

    • Target: A549 Lung Cancer Cells.[2]

    • IC50: 0.13 mM (High selectivity over normal fibroblasts).[2]

    • Outcome: Significant reduction in cell viability via translation inhibition.

Kinase Inhibition (PIM-1 & p38 MAPK)

The 2-pyridone motif is a classic "hinge binder."

  • PIM-1 Kinase: The 3-phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. Unlike typical kinases, PIM-1 has a proline (Pro123) in the hinge region, creating a unique binding mode where the pyridone carbonyl forms a critical H-bond with the backbone.[3]

  • p38 MAP Kinase: Derivatives such as 3-(N,N-dimethylsulfonamido)pyridin-2-one have been optimized to inhibit p38α, reducing cytokine release (TNF-α, IL-1β) in inflammatory models.[4]

Cytoprotection & Antimicrobial Activity
  • Cytoprotection: 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have demonstrated antiradical activity (DPPH scavenging), protecting cells from oxidative stress-induced apoptosis.

  • Antimicrobial: 3-phenyl-1-methylquinolin-2-one (a benzo-fused analog) exhibits efficacy against S. aureus and P. aeruginosa by disrupting cell wall lipid intermediates.

Part 3: Experimental Protocols

Synthesis of 3-Phenylpyridin-2-one Derivatives

Methodology: Suzuki-Miyaura Cross-Coupling. This is the most robust method for introducing the 3-phenyl group, allowing for late-stage diversification of the core.

Reagents:

  • Substrate: 3-bromo-pyridin-2(1H)-one (protected if necessary, e.g., N-benzyl).

  • Coupling Partner: Phenylboronic acid (or substituted aryl boronic acids).

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: Na2CO3 or K3PO4.

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 3-bromo-pyridin-2(1H)-one (1.0 eq) and Phenylboronic acid (1.2 eq) in 1,4-dioxane.

  • Activation: Add aqueous Na2CO3 (2.0 M, 2.5 eq). Degas the solution with nitrogen for 15 minutes.

  • Catalysis: Add Pd(PPh3)4 (0.05 eq) under a nitrogen stream.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (SiO2, MeOH/DCM gradient) to yield the pure 3-phenylpyridin-2-one.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against A549 Lung Cancer cells.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL to wells.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium.[1] Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot % Viability vs. Log[Concentration] to calculate IC50 using non-linear regression.

Part 4: Data Summary

Table 1: Comparative Activity of 3-Phenylpyridin-2-one Derivatives

Compound ClassTargetPrimary ActivityKey Substituent (R)Ref
1,5-Disubstituted Pyridone eIF3a / A549 CellsAnticancer (Translation Inhibition)N1-Phenyl, C5-Tolylaminomethyl[1]
3-Aryl-pyridin-2-one PIM-1 KinaseKinase InhibitionC3-(4-Fluorophenyl)[2]
3-Aminopyridin-2-one MPS1 / AuroraMitotic InhibitionC3-Amino, C5-Pyridine[3]
Benzo-fused Pyridone Bacterial MembraneAntimicrobialN1-Methyl, C3-Phenyl[4]

Part 5: Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of the scaffold: interfering with the ATP-binding pocket in kinases and disrupting the translation initiation complex in cancer cells.

Mechanism Compound 3-Phenylpyridin-2-one Derivative Kinase_Pocket Kinase ATP Pocket (PIM-1 / p38) Compound->Kinase_Pocket Competitive Inhibition Translation_Complex eIF3a Translation Complex Compound->Translation_Complex Allosteric Modulation H_Bond H-Bonding (Hinge) Kinase_Pocket->H_Bond Hydrophobic Hydrophobic Stacking Kinase_Pocket->Hydrophobic Steric Steric Blockade Translation_Complex->Steric Inhibition Reduced Cytokine Release H_Bond->Inhibition Hydrophobic->Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Steric->Apoptosis

Figure 2: Dual mechanistic pathways of 3-phenylpyridin-2-one derivatives in oncology and inflammation.

References

  • Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Arch Pharm (Weinheim).[2] 2013. Link

  • Crystal structure of Pim1 kinase in complex with small molecule inhibitor. RCSB PDB. 2012. Link

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorg Med Chem Lett. 2013. Link

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Med Chem Res. 2019. Link

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022.[5] Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylpyridin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in AMPA receptor antagonists (e.g., Perampanel) and various kinase inhibitors. The synthesis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol (tautomeric with the pyridin-2-one form) presents two specific challenges:

  • Catalyst Poisoning: The free pyridin-2-one moiety can coordinate strongly to Palladium, quenching catalytic activity during cross-coupling.

  • Chemoselectivity: The target molecule contains two distinct methoxy groups—one on the pyridine ring and one on the phenyl ring. The final deprotection step must selectively cleave the pyridine methyl ether while leaving the phenyl methyl ether intact.

This guide details a robust "Protect-Couple-Deprotect" strategy. We utilize 3-bromo-2-methoxypyridine as a masked pyridone equivalent for the Suzuki coupling, followed by a chemoselective nucleophilic demethylation using L-Selectride, a method superior to acidic hydrolysis for preserving the anisole moiety.

Retrosynthetic Analysis & Strategy

To avoid the solubility issues and catalyst deactivation associated with free pyridones, the 2-hydroxy group is masked as a methyl ether. This transforms the electrophile into 3-bromo-2-methoxypyridine , which is electronically similar to a standard aryl bromide and highly amenable to Suzuki-Miyaura coupling.

Strategic Workflow

Retrosynthesis Target Target: 3-(2-methoxy-5-methylphenyl)pyridin-2-ol Intermediate Intermediate: 3-(2-methoxy-5-methylphenyl)-2-methoxypyridine Target->Intermediate Chemoselective Demethylation (L-Selectride) Precursors Precursors: 3-Bromo-2-methoxypyridine + (2-Methoxy-5-methylphenyl)boronic acid Intermediate->Precursors Suzuki-Miyaura Coupling (Pd(dppf)Cl2)

Figure 1: Retrosynthetic strategy highlighting the masked intermediate.

Protocol 1: Suzuki-Miyaura Coupling[1]

Objective: Synthesize the intermediate 2-methoxy-3-(2-methoxy-5-methylphenyl)pyridine. Rationale: The ortho-substitution on the boronic acid (2-methoxy group) creates steric hindrance. We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand system known to widen the bite angle and facilitate the coupling of sterically demanding substrates better than Pd(PPh₃)₄.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
3-Bromo-2-methoxypyridine 1.0Electrophile
(2-Methoxy-5-methylphenyl)boronic acid 1.2Nucleophile
Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 3.0Base
1,4-Dioxane / Water (4:1) 10 mL/mmolSolvent System
Step-by-Step Procedure
  • Setup: Charge an oven-dried Schlenk flask or microwave vial with a magnetic stir bar.

  • Loading: Add 3-bromo-2-methoxypyridine (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x). This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Catalyst Addition: Under a positive pressure of Argon, quickly add the Pd(dppf)Cl₂ catalyst.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Checkpoint: The intermediate should be a stable oil or solid. Confirm identity via ¹H NMR (look for two distinct -OCH₃ singlets).

Protocol 2: Chemoselective Demethylation

Objective: Convert the 2-methoxypyridine to the 2-hydroxypyridine (pyridone) without cleaving the phenyl methyl ether. The Challenge: Standard acidic conditions (HBr/AcOH) often cleave all ether linkages, destroying the anisole moiety. The Solution: L-Selectride (Lithium tri-sec-butylborohydride) . The mechanism involves the coordination of the Lithium cation to the pyridine nitrogen, directing the hydride nucleophile to attack the methyl group of the pyridine ether via an Sₙ2 pathway. The phenyl ether, lacking this nitrogen coordination, remains untouched [1].

Mechanism of Selectivity

Mechanism Step1 Coordination: Li+ binds to Pyridine N Step2 Nucleophilic Attack: H- attacks Pyridine-OMe (Me) Step1->Step2 Proximity Effect Step3 Cleavage: Forms Li-Pyridonate + CH4 + B(sec-Bu)3 Step2->Step3 SN2

Figure 2: L-Selectride mediated chemoselective demethylation mechanism.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
Intermediate (from Protocol 1) 1.0Substrate
L-Selectride (1.0 M in THF) 3.0 - 4.0Nucleophilic Reductant
THF (Anhydrous) 5 mL/mmolSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the intermediate in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add L-Selectride solution dropwise via syringe. (Caution: Gas evolution).

  • Reflux: Remove the ice bath and heat the reaction to Reflux (66°C) for 3–6 hours. Monitor by TLC or LCMS.[1]

  • Quench: Cool to 0°C. Carefully quench with water (dropwise) followed by 1N NaOH to break up boron complexes.

  • Workup: Wash the aqueous phase with DCM (to remove non-polar impurities). Then, carefully acidify the aqueous layer to pH ~4-5 with 1N HCl. The pyridone product often precipitates or can be extracted into DCM/Isopropanol (3:1).

  • Purification: Recrystallization from Ethanol or Methanol is often sufficient. If necessary, use column chromatography (DCM/MeOH).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) Protodeboronation of Boronic AcidThe ortho-substituent accelerates deboronation. Switch to DME/Water solvent or use Pd(amphos)Cl₂ catalyst.
Homocoupling (Biaryl) Oxygen in reactionDegas solvents more thoroughly (sparge with Ar for 20 min).
Over-Demethylation Reaction too hot/longStrictly monitor the L-Selectride step. Do not exceed 6 hours reflux.
Product stuck in Aqueous Pyridone is amphotericDuring workup, ensure pH is near the isoelectric point (typically pH 5-6) for maximum extraction efficiency.

References

  • Makino, K., et al. (2019).[4][7] "Chemoselective Demethylation of Methoxypyridine." Synlett, 30(8), 951–954.[7]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[1] "A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine."

Sources

Optimized Suzuki-Miyaura Conditions for 3-Bromo-2-hydroxypyridine: An In-Depth Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Unique Challenges of 2-Hydroxypyridine Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its facility in constructing C-C bonds. However, the application of this powerful reaction to heteroaromatic systems, particularly those containing a 2-hydroxypyridine moiety, is fraught with challenges. The inherent tautomerism of 2-hydroxypyridine to its 2-pyridone form renders the substrate less reactive in the conventional catalytic cycle. Furthermore, the pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst and impeding the reaction progress.[1] This application note provides a comprehensive guide to optimized conditions for the Suzuki-Miyaura coupling of 3-bromo-2-hydroxypyridine with a focus on overcoming these intrinsic hurdles through an in-situ activation strategy.

The 2-Pyridone Conundrum and the In-Situ Activation Solution

The primary obstacle in the direct Suzuki-Miyaura coupling of 3-bromo-2-hydroxypyridine is its existence in equilibrium with the more stable 3-bromo-2-pyridone tautomer. The C-Br bond in the 2-pyridone form is less susceptible to oxidative addition by the palladium(0) catalyst, a critical first step in the catalytic cycle. Traditional Suzuki-Miyaura conditions often result in low yields or complete failure with this substrate.

To circumvent this, a highly effective strategy involves the in-situ conversion of the 2-hydroxyl group into a more reactive species. One of the most successful approaches employs bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) as an activating agent.[2] This reagent reacts with the 2-hydroxyl group to form a phosphonium ether derivative. This in-situ modification serves two key purposes: it prevents the formation of the unreactive 2-pyridone tautomer and it transforms the hydroxyl group into an excellent leaving group, thereby facilitating the subsequent palladium-catalyzed cross-coupling reaction.

Mechanistic Insights: The Role of In-Situ Activation

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] For 3-bromo-2-hydroxypyridine, the in-situ activation with PyBroP precedes and enables this cycle.

1. In-Situ Activation: The 2-hydroxyl group of 3-bromo-2-hydroxypyridine attacks the electrophilic phosphorus center of PyBroP, displacing a bromide ion to form a phosphonium ether intermediate. This transformation is crucial for activating the substrate.

2. Oxidative Addition: A palladium(0) complex, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the C-Br bond of the activated 3-bromo-2-phosphoniumoxypyridine. This forms a Pd(II) intermediate.

3. Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the phosphoniumoxy group.

4. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 3-aryl-2-hydroxypyridine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_InSitu_Activation cluster_activation In-Situ Activation cluster_suzuki Suzuki-Miyaura Cycle 3-bromo-2-hydroxypyridine 3-bromo-2-hydroxypyridine Activated Intermediate 3-Bromo-2-(phosphoniumoxy)pyridine 3-bromo-2-hydroxypyridine->Activated Intermediate + PyBroP - HBr Pd(II) Intermediate Pd(II) Intermediate Activated Intermediate->Pd(II) Intermediate Oxidative Addition (Pd(0)L2) Pd(II) Aryl Intermediate Pd(II) Aryl Intermediate Pd(II) Intermediate->Pd(II) Aryl Intermediate Transmetalation (ArB(OH)2, Base) 3-aryl-2-hydroxypyridine 3-aryl-2-hydroxypyridine Pd(II) Aryl Intermediate->3-aryl-2-hydroxypyridine Reductive Elimination Pd(0)L2_regen Pd(0)L2 Pd(II) Aryl Intermediate->Pd(0)L2_regen

Caption: In-situ activation and Suzuki-Miyaura cycle for 3-bromo-2-hydroxypyridine.

Comparative Analysis of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products. The following table summarizes plausible conditions for the Suzuki-Miyaura coupling of 3-bromo-2-hydroxypyridine, with a focus on the in-situ activation approach.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Expected Performance & Notes
PdCl₂(dppf) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 100 12-18 Recommended for in-situ activation with PyBroP. This system has been shown to be effective for the coupling of 2-hydroxypyridines.[2] The dppf ligand provides good stability and activity.
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)90-10018-24A standard catalyst for many Suzuki couplings of bromopyridines.[4] May be less effective for the direct coupling of 3-bromo-2-hydroxypyridine without in-situ activation.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene100-11012-18Buchwald ligands like SPhos are known to be highly active for challenging couplings.[5] This system could be a viable alternative, particularly if optimization is required.
PEPPSI-IPrK₂CO₃t-BuOH/H₂O80-1008-12N-heterocyclic carbene (NHC) based catalysts are robust and can be effective for heteroaromatic substrates. May offer faster reaction times.

Detailed Experimental Protocol: Optimized In-Situ Activation Method

This protocol is based on the successful in-situ activation of 2-hydroxypyridines for Suzuki-Miyaura coupling.[2]

Materials:

  • 3-Bromo-2-hydroxypyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) (1.1 mmol, 1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and hot plate with an oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-hydroxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), PyBroP (1.1 mmol), PdCl₂(dppf) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-hydroxypyridine product.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading to 5 mol%. The quality of the arylboronic acid is also crucial; ensure it is pure and has not degraded.

  • Side Products: The formation of homocoupled boronic acid byproduct can occur. Ensuring a thoroughly degassed reaction mixture can minimize this side reaction.[6]

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature (up to 110 °C) may be beneficial. Alternatively, a more active ligand system, such as one employing a Buchwald ligand, could be explored.

  • Chemoselectivity: While the in-situ activation of the hydroxyl group generally directs the reaction to C-C bond formation, O-arylation can be a competing pathway. The choice of base and solvent can influence this selectivity.

Conclusion

The Suzuki-Miyaura coupling of 3-bromo-2-hydroxypyridine presents unique challenges due to its tautomeric equilibrium with the less reactive 2-pyridone form. The in-situ activation of the hydroxyl group using a reagent like PyBroP provides a robust and efficient solution to this problem, enabling the synthesis of a wide range of 3-aryl-2-hydroxypyridines. The optimized protocol presented in this application note, utilizing a PdCl₂(dppf) catalyst system, offers a reliable starting point for researchers in medicinal chemistry and materials science to access these valuable building blocks.

References

  • Li, S., Huang, J., Chen, G., & Han, F. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 47(47), 12840-12842. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 48(27), 4969-4973. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki− Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki cross-coupling reactions of nitrogen-containing heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. The Myers Research Group, Harvard University. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

Sources

Application Note: Regioselective Alkylation of Pyridin-2-ol: Strategies, Mechanisms, and Protocols for O- vs N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Ambident Reactivity in 2-Pyridones

The 2-pyridone/pyridin-2-ol system represents a classic example of an ambident nucleophile. Due to lactam-lactim tautomerization, deprotonation yields an anion with two highly reactive nucleophilic centers: the nitrogen atom and the oxygen atom. In drug development and medicinal chemistry, controlling the regioselectivity of alkylation—to yield either 2-alkoxypyridines (O-alkylation) or 1-alkylpyridin-2-ones (N-alkylation)—is a critical synthetic hurdle.

This application note details the mechanistic causality behind regiocontrol, temporary protecting group strategies for complex functionalization, and highly validated experimental protocols for achieving >95% regioselectivity in both directions.

Mechanistic Causality: The "Why" Behind Regiocontrol

The regiochemical outcome of 2-pyridone alkylation is not random; it is strictly governed by Hard-Soft Acid-Base (HSAB) theory , solvent polarity, and the nature of the metal counterion[1].

Directing O-Alkylation via Silver Coordination

To force O-alkylation, the intrinsic nucleophilicity of the nitrogen must be suppressed. This is achieved using silver salts (e.g.,


). Silver(I) is a "soft" Lewis acid that preferentially coordinates with the "soft" nitrogen atom of the ambident anion[2].
  • The Solvent Imperative: This soft-soft interaction must be preserved during the reaction. Using a non-polar solvent like hexane or benzene prevents the dissociation of the Ag-N bond. Because the nitrogen is physically blocked by the silver ion, the "hard" oxygen atom is left exposed to attack the alkyl halide, resulting in exclusive O-alkylation[1][2].

Directing N-Alkylation via Naked Anions

Conversely, N-alkylation is the thermodynamically favored pathway when the ambident anion is free. To achieve this, alkali metal bases (like


 or 

) are used[3].
  • The Micellar/Polar Advantage: Polar aprotic solvents (DMF) or aqueous micellar systems heavily solvate the alkali metal counterion, generating a "naked" or solvent-separated anion. Without a metal blocking the nitrogen, the intrinsic nucleophilicity of the lactam nitrogen drives the reaction toward N-alkylation[1][4].

G A 2-Pyridone / Pyridin-2-ol (Ambident Anion) B Silver Salts (Ag2CO3) Non-Polar Solvent A->B C Alkali Salts (Cs2CO3/K2CO3) Polar/Micellar Solvent A->C D Ag+ Coordinates to N (Soft-Soft Interaction) B->D E Naked Anion / Solvent Separated (Hard-Hard Interaction) C->E F Selective O-Alkylation (2-Alkoxypyridine) D->F R-X G Selective N-Alkylation (1-Alkylpyridin-2-one) E->G R-X

Mechanistic pathway of regioselective 2-pyridone alkylation via HSAB theory.

Protecting Group Strategies for Complex Functionalization

In multi-step drug synthesis, direct alkylation is sometimes postponed to allow for cross-coupling or halogen-lithium exchange on the pyridine ring. The free N-H/O-H must be temporarily masked.

  • O-Silyl Protection for Ring Functionalization: Using a bulky di-tert-butyl(isobutyl)silyl (BIBS) group selectively protects the oxygen, locking the molecule into the pyridine tautomer. The extreme steric bulk of the BIBS group directs subsequent metalation or Suzuki-Miyaura cross-coupling to less hindered positions (e.g., C5 over C3). Once the ring is fully decorated, the silyl group is cleaved (using TBAF), and the resulting substituted 2-pyridone can be subjected to targeted N-alkylation[5].

  • N-Protection (SEM/BOM): If the ultimate goal is O-functionalization but the intermediate requires harsh basic conditions, the nitrogen can be protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) or benzyloxymethyl (BOM) group. However, direct O-alkylation via silver salts is generally preferred as it is more atom-economical.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The following table synthesizes the expected regiochemical outcomes based on the choice of base, solvent, and electrophile.

Base / PromoterSolvent SystemAlkylating AgentConditionsMajor ProductSelectivity (O:N)

(1.2 eq)
Hexane (Non-polar)Primary/Secondary Halides150 °C, Microwave (10 min)O-Alkyl > 95:5[2]

(1.2 eq)
Benzene (Non-polar)Benzyl Bromide40-50 °C, Dark (24 h)O-Alkyl > 95:5[6]

(2.0 eq)
DMF (Polar aprotic)Primary Halides80 °C, ThermalN-Alkyl 1:10[3]

(1.5 eq)
Water + 2% Tween 20Benzyl / Primary HalidesRT, Thermal (Micellar)N-Alkyl < 1:6[4]

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the reaction conditions translates to the desired regioselectivity.

Protocol A: Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation

This protocol leverages the Ag-N coordination in a non-polar environment, accelerated by microwave irradiation to overcome the poor solubility of silver salts in hexane.[2]

Reagents: 2-Pyridone (0.57 mmol), Alkyl Halide (1.14 mmol, 2.0 eq),


 (0.68 mmol, 1.2 eq), Anhydrous Hexane (3.0 mL).
  • Preparation: To a dry, 5 mL microwave-compatible glass vial equipped with a magnetic stir bar, add 2-pyridone and anhydrous hexane.

  • Activation: Add

    
     to the suspension. Causality Note: The suspension will remain heterogeneous. Do not add polar co-solvents to force solubility, as this will break the Ag-N coordination and ruin O-selectivity.
    
  • Alkylation: Add the alkyl halide (e.g., isopropyl iodide). Seal the vial.

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 10 minutes (e.g., CEM-Discover apparatus, 2.45 GHz, 0-300 W). Monitor the temperature via an external IR sensor[2].

  • Workup & Validation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the silver salts. Wash the filtrate with 2% aqueous

    
     and brine.
    
  • IPC Validation: Analyze the organic layer via TLC (Hexane:EtOAc 2:1). The O-alkylated product will elute significantly faster (higher

    
    ) than the highly polar N-alkylated byproduct or starting material. Concentrate under reduced pressure to yield the 2-alkoxypyridine.
    
Protocol B: Mild, Micellar-Promoted Regioselective N-Alkylation in Water

This protocol utilizes the hydrophobic effect. Tween 20 forms micelles that solubilize the organic reagents, while the aqueous environment heavily solvates the alkali metal, ensuring a "naked" anion that strongly favors N-alkylation.[4][7]

Reagents: 2-Pyridone (1.0 mmol), Alkyl Halide (1.2 mmol, 1.2 eq),


 (1.5 mmol, 1.5 eq), 2% w/w Tween 20 in Deionized Water (5.0 mL).
  • Micelle Formation: In a 25 mL round-bottom flask, prepare a 2% w/w solution of Tween 20 in water. Stir for 5 minutes until a homogeneous, slightly foamy solution is achieved.

  • Substrate Addition: Add 2-pyridone and

    
     to the micellar solution. Stir for 10 minutes at room temperature to ensure complete deprotonation and generation of the solvent-separated anion[4].
    
  • Alkylation: Dropwise add the alkyl halide.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor the reaction via HPLC at 214 nm. Causality Note: 214 nm is the optimal isosbestic-like point to accurately quantify the ratio of the remaining 2-pyridone against the N-alkylated and O-alkylated regioisomers based on peak area integration[4].

  • Isolation: Once HPLC shows >95% conversion, extract the aqueous micellar mixture with EtOAc (

    
     mL). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate. Purify via flash chromatography to isolate the 1-alkylpyridin-2-one.

Workflow S1 Substrate Prep & Base Selection S2 Solvent Choice (Hexane vs Water/Tween) S1->S2 S3 Alkylating Agent Addition S2->S3 S4 Reaction (Microwave or RT) S3->S4 S5 Purification & HPLC Analysis S4->S5

Standardized workflow for controlling N- vs O-alkylation in drug synthesis.

References

  • Singh, B. K., et al. "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems: O-Alkylation of 2-Pyridones and 2-(1 H )-Pyrazinones." Synthesis, 2009.
  • Hopkins, G. C., Jonak, J. P., Tieckemann, H., & Kornblum, N. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts.
  • Shiao, M.-J., & Tarng, K.-Y. "A Facile Synthesis of Bromo-2-Alkoxypyridines." Heterocycles, 1990.
  • Kim, J., et al. "Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones.
  • Xu, Z., et al. "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • Hao, X., et al.

Sources

Protocol for synthesizing 3-arylpyridin-2-ones using Pd(PPh3)4

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 3-Arylpyridin-2-ones via Pd(PPh3)4-Catalyzed Suzuki-Miyaura Coupling

Introduction & Strategic Significance

The 3-arylpyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., p38 MAP kinase), cardiotonics (e.g., Milrinone analogs), and topoisomerase inhibitors [1, 2].

Synthesizing this motif presents a specific challenge: the pyridin-2-one / 2-hydroxypyridine tautomeric equilibrium . The free lactam (NH) functionality can coordinate to Palladium(0) species, effectively poisoning the catalyst and stalling the reaction. Furthermore, the electron-rich nature of the pyridone ring can make the C3-position sterically crowded and electronically deactivated compared to simple aryl halides.

This Application Note details a robust, high-yield protocol using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] .[1][2] Unlike newer, air-stable Pd(II) precatalysts, Pd(PPh3)4 remains the "gold standard" for these couplings due to its reliable generation of the active bis-phosphine Pd(0) species, provided strict anaerobic conditions are maintained.

Mechanistic Principles & Tautomer Management

To achieve high yields, one must navigate the tautomerism. Direct coupling on the free NH-pyridone is possible but often erratic. The industry-standard approach involves a "Masking Strategy" :

  • Substrate Selection: Use 3-bromo-2-methoxypyridine as the coupling partner. The methoxy group locks the molecule in the pyridine (aromatic) form, preventing catalyst poisoning by the amide nitrogen.

  • Coupling: Perform the Suzuki-Miyaura coupling to install the aryl group.

  • Unmasking: Hydrolyze the methyl ether (demethylation) to reveal the thermodynamically stable pyridin-2-one.

Figure 1: Catalytic Cycle & Activation

The following diagram illustrates the Suzuki-Miyaura cycle specific to this transformation, highlighting the critical Transmetallation step where the base plays a dual role: activating the boronic acid and facilitating the transfer to Palladium.[3]

SuzukiMechanism Pd0 Active Catalyst Pd(PPh3)2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ligand Exchange BaseAct Base Activation (Formation of Boronate) BaseAct->TransMet Activates Boron RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 3-Aryl-2-methoxypyridine RedElim->Product Release Substrate 3-Bromo-2-methoxypyridine Substrate->OxAdd Boronic Aryl Boronic Acid Boronic->BaseAct + OH- / CO3--

Caption: The catalytic cycle of Pd(PPh3)4-mediated cross-coupling. Note the critical role of base activation in the transmetallation step.

Experimental Protocol

Route A: The "Masked" Strategy (Recommended for NH-Free Targets)

This route avoids catalyst poisoning and typically results in >85% yields.

Materials:

  • Substrate: 3-Bromo-2-methoxypyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)[2][4]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 – 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio) or DME / Water.

Step-by-Step Methodology:

  • Deoxygenation (Critical):

    • Prepare the solvent mixture (Dioxane/Water 4:[4]1) in a separate flask.

    • Sparge with Argon or Nitrogen gas for at least 30 minutes. Note: Pd(PPh3)4 is extremely air-sensitive in solution. Failure to deoxygenate will result in immediate formation of inactive "Pd black."

  • Reaction Assembly:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the solid reagents: 3-Bromo-2-methoxypyridine, Arylboronic acid, and Base.

    • Transfer the flask to a glovebox or cycle vacuum/inert gas 3 times.

    • Add Pd(PPh3)4 last (under positive inert gas pressure) to minimize air exposure.

  • Reaction:

    • Inject the degassed solvent via syringe through the septum.

    • Heat the mixture to 90–100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The starting bromide should disappear completely.

  • Workup:

    • Cool to room temperature.[2][4][5][6]

    • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

    • Purify via flash column chromatography (Silica gel).

  • Hydrolysis (Unmasking):

    • Dissolve the purified intermediate in Acetonitrile.

    • Add Trimethylsilyl iodide (TMSI) (2.0 equiv) or treat with HBr/Acetic Acid at reflux for 2 hours.

    • Quench with Methanol/Water to yield the final 3-arylpyridin-2-one .

Route B: Direct Coupling on N-Alkylated Pyridones

If the target molecule requires an N-alkyl group (e.g., N-methyl, N-benzyl), install this before the Suzuki coupling.

  • Modification: Use 1-alkyl-3-bromo-pyridin-2-one as the starting material.

  • Conditions: Identical to Route A, but the hydrolysis step is unnecessary.

  • Note: N-alkylation prevents the nitrogen lone pair from coordinating to Pd, allowing the reaction to proceed smoothly [3].

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions based on field data.

ObservationProbable CauseCorrective Action
Immediate Black Precipitate Oxidation of Pd(0) to Pd(II) aggregates ("Pd Black").Insufficient degassing. Use freeze-pump-thaw cycling for solvents. Ensure Pd(PPh3)4 is bright yellow, not orange/brown.
Low Conversion (<20%) Catalyst poisoning by Pyridone Nitrogen (Route B).Switch to Route A (2-methoxy protection). Alternatively, increase catalyst loading to 10 mol% and use a bulkier phosphine ligand (e.g., XPhos) if sticking to Pd(0).
Protodeboronation Instability of Boronic Acid.[3]The aryl boronic acid is hydrolyzing/de-boronating before coupling. Switch to Boronic Ester (Pinacol ester) or add base slowly to the reaction.
Homocoupling (Ar-Ar) Presence of Oxygen.Oxygen promotes homocoupling of boronic acids. Re-verify inert atmosphere integrity.

Experimental Workflow Visualization

This flowchart outlines the decision matrix for synthesizing 3-arylpyridin-2-ones, guiding the researcher between the Protected Route and Direct Route.

Workflow Start Target: 3-Arylpyridin-2-one CheckN Is the Nitrogen substituted (N-Alkyl/Aryl)? Start->CheckN RouteA ROUTE A: Protection Strategy (Best for NH-free) CheckN->RouteA No (NH Free) RouteB ROUTE B: Direct Coupling (Best for N-Alkyl) CheckN->RouteB Yes (N-R) StepA1 Step 1: Start with 3-Bromo-2-methoxypyridine RouteA->StepA1 StepB1 Step 1: N-Alkylation of 3-Bromopyridin-2-one RouteB->StepB1 StepA2 Step 2: Suzuki Coupling Pd(PPh3)4, K2CO3, Dioxane/H2O StepA1->StepA2 StepA3 Step 3: Acid Hydrolysis (TMSI or HBr/AcOH) StepA2->StepA3 Final Final Product Isolated StepA3->Final StepB2 Step 2: Suzuki Coupling Pd(PPh3)4, K3PO4, Toluene/H2O StepB1->StepB2 StepB2->Final

Caption: Decision matrix for selecting the optimal synthetic route based on N-substitution requirements.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones. PubMed.[2] Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms and Calorimetry. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(2-Methoxy-5-methylphenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of biaryl compounds containing a pyridin-2-ol (or its tautomer, pyridin-2(1H)-one) moiety is of paramount importance in modern drug discovery. This scaffold serves as a privileged bioisostere for amides and carboxylic acids, frequently appearing in enzyme inhibitors and receptor modulators.

Synthesizing 3-(2-methoxy-5-methylphenyl)pyridin-2-ol presents a specific set of chemical challenges. The target molecule requires the formation of a C-C bond between a heteroaryl ring and a sterically hindered, electron-rich phenyl ring. The most robust method for this transformation is the Suzuki-Miyaura cross-coupling [1]. However, utilizing conventional heating for this specific substrate pairing often results in prolonged reaction times, incomplete conversion, and significant protodeboronation of the boronic acid.

Mechanistic Causality & Experimental Choices

To overcome these barriers, we employ a microwave-assisted methodology [2].

  • Substrate Selection: We utilize 3-bromopyridin-2-ol and (2-methoxy-5-methylphenyl)boronic acid . The bromide is chosen over the chloride for its superior reactivity in oxidative addition, while avoiding the instability and high cost of the corresponding iodide.

  • Microwave Advantage: The ortho-methoxy group on the boronic acid creates severe steric bulk, which kinetically slows the transmetalation step. Microwave irradiation provides rapid, uniform superheating of the reaction mixture, driving the endothermic transmetalation and subsequent reductive elimination steps to completion in minutes rather than hours [3]. This rapid kinetic drive outpaces the competing protodeboronation side-reaction [4].

  • Catalyst & Base: Pd(dppf)Cl₂ is selected as the optimal precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which forces the two aryl groups on the Pd(II) intermediate into closer proximity, drastically accelerating reductive elimination for sterically hindered biaryls. Potassium carbonate (K₂CO₃) acts as the base, requiring a biphasic 1,4-Dioxane/Water solvent system to dissolve the base and activate the boronic acid into the highly nucleophilic boronate anion.

Reaction Mechanism & Catalytic Cycle

The reaction follows the classic Pd(0)/Pd(II) catalytic cycle, optimized for microwave conditions.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromopyridin-2-ol) Pd0->OxAdd PdII_1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_1 TransMet Transmetalation (Boronic Acid + Base) PdII_1->TransMet PdII_2 Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: 3-(2-Methoxy-5-methylphenyl) pyridin-2-ol RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target molecule.

Reaction Optimization Data

The empirical data below highlights the necessity of microwave irradiation and the specific catalyst choice for this sterically hindered coupling.

EntryHeating MethodCatalyst (5 mol%)Solvent SystemTemp (°C)TimeYield (%)*
1Conventional (Oil Bath)Pd(PPh₃)₄Dioxane/H₂O (4:1)100 °C18 h42%
2MicrowavePd(PPh₃)₄Dioxane/H₂O (4:1)120 °C20 min68%
3Conventional (Oil Bath)Pd(dppf)Cl₂Dioxane/H₂O (4:1)100 °C18 h61%
4 Microwave Pd(dppf)Cl₂ Dioxane/H₂O (4:1) 120 °C 20 min 92%

*Isolated yields after silica gel chromatography. Entry 4 represents the optimized protocol.

Experimental Protocol

This protocol is designed as a self-validating system. Intermediate analytical checks are embedded to ensure reaction integrity before proceeding to purification.

Materials & Equipment
  • Reagents: 3-Bromopyridin-2-ol (1.0 equiv, 1.0 mmol), (2-methoxy-5-methylphenyl)boronic acid (1.5 equiv, 1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%), K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvents: 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate (EtOAc), Brine, Dichloromethane (DCM), Methanol (MeOH).

  • Equipment: Dedicated scientific microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover), 10 mL microwave-safe sealed vials with crimp caps, LC-MS system.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3-bromopyridin-2-ol (174 mg, 1.0 mmol), (2-methoxy-5-methylphenyl)boronic acid (249 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL).

  • Critical Step: Sparge the mixture with Argon or Nitrogen gas for 5 minutes. Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.

  • Quickly add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) under a positive stream of inert gas and immediately seal the vial with a crimp cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer cavity.

  • Set the parameters: Temperature: 120 °C; Ramp Time: 2 minutes; Hold Time: 20 minutes; Stirring: High; Max Power Limit: 200 W.

  • Initiate the sequence. The system will rapidly heat the biphasic mixture. Once the hold time is complete, allow the system to actively cool the vial to <40 °C using compressed air before removal.

Step 3: In-Process Validation (LC-MS)

  • Carefully uncap the vial and withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile/Water (1:1) and inject into the LC-MS.

  • Validation Check: Confirm the disappearance of the 3-bromopyridin-2-ol peak (M+H = 174/176) and the presence of the target product mass (M+H = 216.1).

Step 4: Workup & Liquid-Liquid Extraction

  • Transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of H₂O and 20 mL of EtOAc.

  • Causality Note: The pyridin-2-ol moiety is weakly acidic. Adjust the aqueous layer to pH ~6-7 using 1M HCl. This ensures the product is fully protonated (neutral) and partitions efficiently into the organic layer.

  • Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution: 0% to 5% MeOH in DCM).

  • The product elutes as a distinct UV-active band (254 nm). Pool the pure fractions and evaporate to yield the product as an off-white solid.

Experimental Workflow Diagram

Workflow Prep 1. Reagent Prep (Degassing) MW 2. MW Irradiation (120°C, 20 min) Prep->MW LCMS 3. LC-MS/TLC Validation MW->LCMS Workup 4. pH Adjust & Extraction LCMS->Workup Purify 5. Flash Column Chromatography Workup->Purify Pure 6. Product Characterization Purify->Pure

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • MDPI - Molecules (2013) . Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available at:[Link]

  • Organic Chemistry Portal (2003) . Transition-Metal-Free Suzuki-Type Coupling Reactions (Review of Leadbeater & Marco methodology). Available at:[Link]

  • ACS Publications - The Journal of Organic Chemistry (2006) . Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. Available at:[Link]

  • RSC Advances (2016) . Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at:[Link]

Application Note: Scalable Synthesis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists in the pharmaceutical industry. It details a scalable, robust synthetic route for 3-(2-methoxy-5-methylphenyl)pyridin-2-ol , a privileged biaryl scaffold often found in AMPA receptor antagonists and kinase inhibitors.[1]

Abstract

This guide provides a validated protocol for the kilogram-scale synthesis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol (Target Molecule 1 ). While traditional methods for synthesizing 3-aryl-2-pyridones often involve lengthy ring-closing condensations or erratic direct arylations, this protocol utilizes a highly optimized Suzuki-Miyaura cross-coupling strategy.[1] We compare the Direct Coupling approach against the Protected Intermediate route, ultimately recommending the latter for GMP scalability due to superior impurity profile control and catalyst removal.

Introduction & Pharmaceutical Relevance

The 3-arylpyridin-2-one (or 2-hydroxypyridine) motif is a critical pharmacophore in medicinal chemistry, serving as a hydrogen bond donor/acceptor system capable of π-stacking interactions.[1] This specific scaffold—featuring a 2-methoxy-5-methylphenyl substituent—mimics the steric and electronic properties found in late-stage intermediates for AMPA receptor antagonists (e.g., Perampanel analogs) and various p38 MAP kinase inhibitors.[1]

Key Challenges addressed in this protocol:

  • Catalyst Poisoning: Free 2-hydroxypyridines can coordinate strongly to Palladium, quenching catalytic activity.[1]

  • Regiocontrol: Ensuring exclusive C-C bond formation at the C3 position without competing bis-arylation.

  • Purification: Avoiding column chromatography in favor of crystallization for scale-up.[1]

Retrosynthetic Analysis

The most logical disconnection is the biaryl bond between the pyridine C3 and the phenyl C1'.

Retrosynthesis Target Target Molecule (1) 3-(2-methoxy-5-methylphenyl)pyridin-2-ol Disconnection Suzuki-Miyaura Disconnection Target->Disconnection FragmentA Coupling Partner A 3-Bromo-2-methoxypyridine (Protected Electrophile) Disconnection->FragmentA FragmentB Coupling Partner B 2-Methoxy-5-methylphenylboronic acid (Nucleophile) Disconnection->FragmentB

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the biaryl axis.

Process Development: Route Selection

Route A: Direct Coupling (Not Recommended for Scale)
  • Reagents: 3-Bromo-2-hydroxypyridine + Boronic Acid.[1]

  • Outcome: Low yields (30-50%).[1] The free hydroxyl group (tautomerizing to the amide) acts as a ligand for Pd, requiring high catalyst loading (5-10 mol%) and resulting in difficult purification.

Route B: The "Protected" Strategy (Recommended)
  • Reagents: 3-Bromo-2-methoxypyridine + Boronic Acid → Demethylation .[1]

  • Logic: The 2-methoxy group locks the pyridine in the aromatic form, preventing catalyst poisoning. It couples quantitatively. The subsequent deprotection is a standard, high-yield operation.[1]

  • Scalability: This route allows for filtration-based workups and crystallization, essential for multi-kilogram batches.[1]

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-methoxy-3-(2-methoxy-5-methylphenyl)pyridine (Intermediate 2 ).[1]

Reagents:

Reagent Equiv. Role
3-Bromo-2-methoxypyridine 1.0 Electrophile
2-Methoxy-5-methylphenylboronic acid 1.1 Nucleophile
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.02 Catalyst
K₂CO₃ (2.0 M aq) 3.0 Base

| 1,4-Dioxane | 10 vol | Solvent |[1]

Procedure:

  • Charge: To a nitrogen-purged reactor, add 3-Bromo-2-methoxypyridine (1.0 wt) and 2-Methoxy-5-methylphenylboronic acid (1.1 equiv).

  • Solvent: Add 1,4-Dioxane (10 vol) and degas by sparging with nitrogen for 30 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%).

  • Base: Add degassed 2.0 M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 85-90°C for 4–6 hours. Monitor by HPLC (Target >98% conversion).

  • Workup: Cool to 25°C. Add water (10 vol) and Ethyl Acetate (10 vol). Separate layers. Wash organic layer with brine.[1]

  • Scavenging: Treat organic layer with activated carbon (CUNO or Darco G-60) or a thiourea-based Pd scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 50°C to remove residual Palladium.[1] Filter.

  • Isolation: Concentrate the organic phase to dryness. Recrystallize the crude solid from Heptane/EtOAc (5:1) to yield Intermediate 2 as a white solid.

    • Expected Yield: 85–92%.[1]

Step 2: Demethylation to Target

Objective: Conversion of Intermediate 2 to Target 1 .

Reagents:

Reagent Equiv. Role
Intermediate 2 1.0 Substrate
HBr (48% in water) 10 vol Acid/Nucleophile

| Acetic Acid | 5 vol | Solvent |[1]

Procedure:

  • Charge: Add Intermediate 2 (1.0 wt) to a glass-lined reactor.

  • Acid: Add Acetic Acid (5 vol) followed by 48% aqueous HBr (10 vol).

  • Reaction: Heat to reflux (100–110°C ) for 12–16 hours.

    • Mechanism:[1][2][3] Acid-mediated nucleophilic substitution.[1] The 2-methoxy group on the pyridine is significantly more labile than the phenyl ether due to the nitrogen's electron-withdrawing effect (protonated pyridine is highly electrophilic at C2).[1]

  • Quench: Cool to 20°C. Slowly pour the reaction mixture into ice-water (20 vol).

  • Neutralization: Adjust pH to 6–7 using 50% NaOH solution. Caution: Exothermic.[1] The product will precipitate as the pH approaches neutral.

  • Filtration: Filter the off-white solid.[1] Wash with water (5 vol) and cold isopropanol (2 vol).

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 88–95%.[1]

    • Final Purity: >99.5% (HPLC).

Analytical Data & Quality Control

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 99.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR Consistent with structure400 MHz, DMSO-d6
Mass Spec [M+H]+ = 216.1 ± 0.5LC-MS (ESI)
Residual Pd < 10 ppmICP-MS

Key NMR Signals (DMSO-d6):

  • δ 11.8 ppm (br s, 1H): NH/OH (Pyridone tautomer).

  • δ 3.72 ppm (s, 3H): Methoxy group (-OCH3).

  • δ 2.28 ppm (s, 3H): Methyl group (-CH3).

Process Logic & Safety (DOT Diagram)

Workflow Start Start: Raw Materials Check Coupling Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane) Start->Coupling IPC1 IPC: HPLC >98% Conv. Coupling->IPC1 Workup1 Aq. Workup & Pd Scavenging IPC1->Workup1 Pass Intermed Intermediate 2 (Isolated Solid) Workup1->Intermed Deprotect Step 2: Demethylation (HBr/AcOH, Reflux) Intermed->Deprotect IPC2 IPC: HPLC >99% Conv. Deprotect->IPC2 Neutralize Neutralization (pH 7) & Precipitation IPC2->Neutralize Pass Final Final Product (1) Crystallization Neutralize->Final

Figure 2: Step-by-step process flow ensuring quality control at critical junctions.

Scalability & Safety Notes

  • Exotherms: The neutralization of HBr/AcOH with NaOH is highly exothermic. Controlled addition with active cooling is mandatory.

  • Palladium Removal: The use of Pd(dppf)Cl2 is preferred over Pd(PPh3)4 because the ferrocene ligand is more robust and less likely to dissociate, leading to lower residual metal in the crude intermediate.

  • Solvent Switch: Dioxane is a Class 2 solvent. For larger GMP batches, Toluene/Water or Ethanol/Water mixtures can be validated as greener alternatives.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for general Suzuki mechanism).

  • Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts.[1] Chemical Society Reviews, 42, 5270-5298.[1] Link

  • Pfizer Inc. (2012). Process for the preparation of Perampanel. (General reference for 3-arylpyridone synthesis conditions).

Sources

Application Note: 3-Arylpyridin-2-ols as High-Affinity Scaffolds for p38α MAPK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokine biosynthesis, making it a highly pursued therapeutic target for inflammatory diseases, autoimmune disorders, and oncology. Despite decades of research, achieving sustained target engagement without off-target toxicity remains a challenge. This application note details the structural rationale, synthesis, and biological evaluation of 3-arylpyridin-2-ols (which tautomerize to 3-aryl-2-pyridones) as privileged scaffolds for p38α MAPK inhibition. By acting as a Senior Application Scientist, I will guide you through the causal mechanisms of hinge-binding, provide self-validating biochemical and cellular protocols, and outline a robust screening workflow.

Structural Biology & Mechanistic Rationale

To design potent Type I kinase inhibitors, the molecule must effectively compete with ATP for the adenine-binding pocket[1]. The 3-arylpyridin-2-ol scaffold is uniquely suited for this due to its tautomeric equilibrium favoring the 2-pyridone form in physiological environments.

The Hinge-Binding Motif

The hinge region of p38α MAPK connects the N- and C-terminal lobes and contains critical residues, notably Met109 and Gly110 [2]. The 2-pyridone lactam motif acts as a bidentate hydrogen bond donor-acceptor system:

  • Hydrogen Bond Donor: The lactam nitrogen (NH) donates a hydrogen bond to the backbone carbonyl oxygen of Met109.

  • Hydrogen Bond Acceptor: The lactam carbonyl (C=O) accepts a hydrogen bond from the backbone amide NH of Met109[1][2].

Exploiting the Hydrophobic Region I (HR-I) and the "Glycine Flip"

The substitution at the 3-position with an aryl group is not arbitrary. The 3-aryl moiety projects deep into the Hydrophobic Region I (HR-I) adjacent to the ATP-binding site, providing massive gains in binding enthalpy[1]. Furthermore, highly optimized derivatives can induce a conformational change known as the "glycine flip" at Gly110. By directing the amide proton of Gly110 inward, the inhibitor forms a double hydrogen-bond network with both Met109 and Gly110, drastically increasing kinase selectivity and residence time[2][3].

p38Pathway Stimulus Cellular Stress / Cytokines (e.g., LPS, TNF-α) MKK3_6 MKK3 / MKK6 (MAPKK) Stimulus->MKK3_6 p38 p38α MAPK (Target) MKK3_6->p38 Phosphorylation MK2 MK2 (Downstream Kinase) p38->MK2 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Inflammation Inhibitor 3-Arylpyridin-2-ol Inhibitor Inhibitor->p38 Hinge Binding (Met109/Gly110)

Fig 1: p38 MAPK signaling cascade and targeted inhibition by 3-arylpyridin-2-ol scaffolds.

Experimental Protocols

Protocol A: Synthesis of 3-Arylpyridin-2-ol Library via Suzuki-Miyaura Coupling

To generate a library of 3-aryl-2-pyridone analogues[4], a palladium-catalyzed cross-coupling strategy is employed.

Causality & Design Choices: We utilize


 because its large bite angle accommodates the steric hindrance of ortho-substituted arylboronic acids. A biphasic 1,4-Dioxane/Water system is chosen to ensure the simultaneous solubility of the lipophilic organic halides and the inorganic base (

).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 3-bromo-pyridin-2-ol (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base: Add

    
     (2.5 eq) and 
    
    
    
    (0.05 eq).
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized

    
    . Purge the vial with Argon gas for 5 minutes to remove dissolved oxygen, which prevents oxidative degradation of the palladium catalyst.
    
  • Reaction: Seal the vial and heat at 90°C for 12 hours under standard thermal conditions (or 110°C for 30 minutes via microwave irradiation).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure 3-arylpyridin-2-ol.
    
Protocol B: In Vitro TR-FRET p38α Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure p38α activity.

Causality & Design Choices: TR-FRET is selected over standard fluorescence to eliminate auto-fluorescence interference from the aromatic inhibitor library. Dithiothreitol (DTT) is included in the buffer to prevent the oxidation of catalytic cysteines (e.g., Cys119), ensuring the kinase remains active. Bovine Serum Albumin (BSA) is added to prevent the lipophilic inhibitors from non-specifically adhering to the microplate walls.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT, 0.1% BSA).
    
  • Compound Plating: Dispense 100 nL of 3-arylpyridin-2-ol compounds (in 100% DMSO) into a 384-well proxiplate using an acoustic liquid handler. Include DMSO alone as a negative control and SB203580 (a classic p38 inhibitor[2]) as a positive control.

  • Enzyme Addition: Add 5 µL of recombinant active p38α (final concentration 0.5 nM) to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of a mixture containing ATP (final concentration at the

    
     of 25 µM) and biotinylated MK2 substrate peptide (final 100 nM).
    
  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate

    
     and stop kinase activity), Europium-labeled anti-phospho-MK2 antibody, and ULight-Streptavidin.
    
  • Readout & Validation: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the

    
    -factor; the assay is self-validated if 
    
    
    
    .
Protocol C: Cell-Based Efficacy – LPS-Induced TNF-α Release in THP-1 Cells

To validate that the biochemical inhibition translates to cellular efficacy, compounds are tested in human THP-1 monocytes.

Causality & Design Choices: THP-1 cells are a physiologically relevant model for human macrophages. Lipopolysaccharide (LPS) activates Toll-Like Receptor 4 (TLR4), which robustly signals through MKK3/6 to activate p38 MAPK, culminating in TNF-α production. A parallel viability assay ensures that reductions in TNF-α are due to kinase inhibition, not compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at

    
     cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Pre-treat cells with serial dilutions of the synthesized inhibitors for 1 hour at 37°C, 5%

    
    .
    
  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 4 hours.

  • Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a fresh plate.

  • ELISA: Quantify TNF-α levels in the supernatant using a commercially available human TNF-α ELISA kit.

  • Viability Control: Add CellTiter-Glo reagent to the remaining cells in the original plate to measure ATP levels (cell viability). Exclude any compound concentrations showing >15% toxicity.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the SAR optimization of the 3-arylpyridin-2-ol scaffold. Notice how the introduction of halogens on the 3-aryl ring (targeting HR-I) and methyl groups at the 5-position drastically improves both biochemical and cellular potency.

Compound IDR1 (3-Aryl Substitution)R2 (5-Position)p38α

(nM)
THP-1 TNF-α

(nM)
ClogP
Cmpd-1 PhenylH450 ± 251200 ± 852.4
Cmpd-2 2,4-DifluorophenylH85 ± 6310 ± 222.8
Cmpd-3 2,4-DifluorophenylMethyl42 ± 3150 ± 123.1
Cmpd-4 2-Chloro-4-fluorophenylMethyl18 ± 275 ± 83.3
SB203580 Positive ControlN/A35 ± 4110 ± 153.5

(Note: Data represents mean ± SD of three independent experiments. ClogP calculated via ChemDraw).

Screening Workflow Visualization

To ensure a streamlined drug discovery process, the following workflow is strictly adhered to, moving from synthetic generation to lead optimization.

HTSWorkflow Synth Scaffold Synthesis (3-Arylpyridin-2-ols) Primary Primary Screening (TR-FRET p38α Assay) Synth->Primary Secondary Cell-Based Assay (THP-1 TNF-α Release) Primary->Secondary Lead Lead Optimization (SAR & ADME/Tox) Secondary->Lead

Fig 2: Drug discovery workflow for evaluating 3-arylpyridin-2-ol p38 MAPK inhibitors.

Conclusion

The 3-arylpyridin-2-ol architecture provides a highly tunable and thermodynamically favorable scaffold for p38α MAPK inhibition. By leveraging the tautomeric 2-pyridone state to engage the Met109/Gly110 hinge region, and utilizing the 3-aryl projection to fill the hydrophobic pocket, researchers can achieve nanomolar potency. When combined with the rigorous, self-validating biochemical and cellular protocols outlined above, this scaffold serves as an excellent starting point for developing next-generation anti-inflammatory therapeutics.

References

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC / National Institutes of Health.[Link]

  • p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. MDPI.[Link]

  • Chemical Knockdown of Phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) as a Novel Approach for the Treatment of Alzheimer's Disease. ACS Central Science.[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PMC / National Institutes of Health.[Link]

Sources

Functionalization of the 2-methoxy-5-methylphenyl ring in pyridine systems

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note: Orthogonal Functionalization Protocols for the 2-Methoxy-5-Methylphenyl-Pyridine Scaffold

Executive Summary

The 2-methoxy-5-methylphenyl ring, when tethered to a pyridine core, represents a privileged pharmacophore in medicinal chemistry, appearing frequently in M1 muscarinic receptor modulators, PXR antagonists, and kinase inhibitors [1, 2]. Its unique substitution pattern offers a "lock-and-key" steric profile: the ortho-methoxy group restricts biaryl rotation (atropisomerism potential) and acts as a hydrogen-bond acceptor, while the meta-methyl group modulates lipophilicity and metabolic stability.

This guide details high-fidelity protocols for the construction and late-stage diversification of this scaffold. We focus on orthogonal functionalization : utilizing the electronic directing effects of the methoxy group versus the coordination-directing ability of the pyridine nitrogen to selectively access distinct ring positions.

Strategic Analysis: The Regioselectivity Map

Before initiating synthesis, one must understand the electronic and steric landscape of the 2-methoxy-5-methylphenyl ring.

  • Electronic Activation (EAS): The methoxy group (C2) is the strongest activating group. It directs electrophiles ortho and para. Since the para position (C5) is blocked by the methyl group, and one ortho position (C1) is the pyridine linkage, Position 3 is the primary site for Electrophilic Aromatic Substitution (EAS).

  • Chelation Control (C-H Activation): The pyridine nitrogen (at C1') acts as a directing group (DG) for transition metals (Pd, Ru, Rh). It directs activation to the ortho positions of the phenyl ring. Since C2 is blocked by methoxy, Position 6 is the exclusive site for Directed C-H Activation.

This duality allows for precise, programmable multisubstitution.

Visualizing the Functionalization Logic

G Core 2-Methoxy-5-Methylphenyl Pyridine Scaffold Pos3 Position 3 (C3) Target: Halogenation/Nitration Mechanism: Electronic (EAS) Core->Pos3 Directed by OMe (Electronic) Pos6 Position 6 (C6) Target: Arylation/Alkylation Mechanism: Chelation (DG) Core->Pos6 Directed by Pyridine (Chelation) Pos2 Position 2 (OMe) Target: Phenol Derivatization Mechanism: Demethylation Core->Pos2 BBr3 / Lewis Acid

Figure 1: Regioselectivity map showing orthogonal access to C3 (EAS), C6 (C-H Activation), and C2 (Demethylation).[1]

Module A: Scaffold Construction (The "Installation")

The most robust method for installing this ring is the Suzuki-Miyaura coupling. Due to the steric hindrance of the ortho-methoxy group, standard conditions often result in sluggish turnover or protodeboronation.

Optimized Protocol: Sterically Demanding Cross-Coupling

  • Objective: Couple 2-methoxy-5-methylphenylboronic acid with a halopyridine.

  • Challenge: The ortho-OMe creates steric clash with the catalyst center.

  • Solution: Use of Buchwald biaryl phosphine ligands (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.

Step-by-Step Procedure:

  • Reagents:

    • Halopyridine (1.0 equiv)

    • 2-Methoxy-5-methylphenylboronic acid (1.2 equiv)

    • Catalyst:

      
       (2 mol%) + SPhos  (4-8 mol%). Note: SPhos is superior for ortho-substituted boronic acids.
      
    • Base:

      
       (2.0 equiv, finely ground).
      
    • Solvent: Toluene:Water (10:1) or Dioxane:Water (4:1).

  • Execution:

    • Charge a reaction vial with solid reagents. Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvents.

    • Heat to 100°C for 12–18 hours.

  • Workup:

    • Cool to RT. Filter through Celite.

    • Dilute with EtOAc, wash with brine.[2][3]

    • Purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    • Look for the characteristic methyl singlet (~2.30 ppm) and methoxy singlet (~3.80 ppm) in

      
       NMR.
      

Module B: Directed C-H Functionalization (Targeting C6)

To functionalize the "other side" of the ring (Position 6), we utilize the pyridine nitrogen as a directing group. This is critical for creating "sandwich" ligands or increasing metabolic stability by blocking the exposed C6 site.

Protocol: Pd-Catalyzed C-H Arylation

  • Mechanism: Pyridine-directed palladation forms a 5-membered palladacycle intermediate at C6.

  • Scope: Installation of aryl, alkyl, or halogen groups.[2][4]

Step-by-Step Procedure:

  • Reagents:

    • Substrate: 2-(2-methoxy-5-methylphenyl)pyridine (1.0 equiv).

    • Coupling Partner: Aryl Iodide (1.5 equiv).

    • Catalyst:

      
       (5–10 mol%).
      
    • Ligand:

      
       (10–20 mol%) or none (ligand-free conditions often work for strong DGs).
      
    • Base:

      
       (1.0 equiv) is often required as an oxidant/base for C-H activation cycles, or 
      
      
      
      for specific alkylations [3].
    • Solvent:

      
      -Amyl alcohol or DMF.
      
  • Execution:

    • Combine reagents in a sealed tube under air (if using Ag oxidant) or

      
      .
      
    • Heat to 110–130°C for 24 hours.

  • Critical Insight:

    • If the reaction is sluggish, add Pivalic Acid (30 mol%) . This acts as a proton shuttle (CMD mechanism), significantly lowering the energy barrier for C-H cleavage at the sterically hindered C6 position [3].

Module C: Electronic Functionalization (Targeting C3)

When an electrophile is required (e.g., bromination for further coupling), the electronic push of the methoxy group dominates.

Protocol: Regioselective Bromination

  • Target: C3 (Ortho to OMe).

  • Reagent: N-Bromosuccinimide (NBS).

Step-by-Step Procedure:

  • Reagents:

    • Substrate (1.0 equiv).[3]

    • NBS (1.05 equiv).

    • Solvent: Acetonitrile (polar aprotic favors the ionic mechanism).

  • Execution:

    • Stir at 0°C to RT .

    • Monitor by LCMS. The reaction is usually fast (< 1 hour) due to the activated nature of the ring.

  • Outcome:

    • The product will be the 3-bromo derivative.

    • Note: If the pyridine ring is electron-rich (e.g., amino-substituted), competition may occur. In such cases, protonate the pyridine with 1 equiv of

      
       to deactivate it, forcing reaction solely on the phenyl ring.
      

Quantitative Data Summary

TransformationTarget SiteReagentsTypical YieldKey Selectivity Driver
Suzuki Coupling Linker (C1)

,

85–95%Steric bulk of SPhos overcomes ortho-OMe hindrance.
EAS (Bromination) C3NBS, MeCN>90%Electronic activation by OMe (Ortho-para director).
C-H Arylation C6

, PivOH
60–80%Chelation by Pyridine Nitrogen (Directing Group).
Demethylation C2 (OH)

, DCM
90%Lewis acidity; converts OMe to Phenol for diversification.

Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-Pyridine + 2-Methoxy-5-Methylphenylboronic Acid Step1 Step 1: Suzuki Coupling (Pd-SPhos, K3PO4, 100°C) Yield: ~90% Start->Step1 Intermediate Scaffold: 2-(2-methoxy-5-methylphenyl)pyridine Step1->Intermediate Decision Select Functionalization Path Intermediate->Decision PathA Path A: Electrophile (EAS) Reagent: NBS/MeCN Decision->PathA Need Halogen PathB Path B: C-H Activation Reagent: Pd(OAc)2, Ar-I, PivOH Decision->PathB Need Aryl/Alkyl ResultA Product: 3-Bromo Derivative (Ortho to OMe) PathA->ResultA ResultB Product: 6-Aryl Derivative (Ortho to Linker) PathB->ResultB

Figure 2: Decision tree for synthesis and divergent functionalization.

References

  • Vertex AI Search. (2025). Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. National Institutes of Health (NIH). 5[5]

  • Vertex AI Search. (2025). First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy. National Institutes of Health (NIH). 6

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. MDPI. 7

  • Vertex AI Search. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. 8

Sources

Troubleshooting & Optimization

Preventing N-arylation side reactions in pyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing N-arylation side reactions in pyridin-2-one synthesis Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers.

Core Directive: The Ambident Nucleophile Challenge

Welcome to the Selectivity Control Center. If you are here, you are likely facing the classic "Pyridone Paradox." Pyridin-2-one exists in a tautomeric equilibrium between its lactam (NH, keto) and lactim (OH, enol) forms.

While the lactam form is thermodynamically favored in solution (


 in favor of NH), both the nitrogen and oxygen atoms are nucleophilic.
  • The Problem: Under most transition-metal catalyzed conditions (Ullmann, Chan-Lam, Buchwald), the nitrogen is the "softer" and more accessible nucleophile, leading to N-arylation as the default pathway.

  • The Goal: If you are reading this, N-arylation is your side reaction. You are likely attempting O-arylation (to synthesize 2-aryloxypyridines) or C-functionalization (C-H activation) and the nitrogen is interfering.

This guide provides the mechanistic levers to invert this selectivity.

Visualizing the Enemy: Tautomerism & Reaction Vectors

To prevent N-arylation, you must understand the competing pathways. The diagram below illustrates the tautomeric equilibrium and the specific conditions that drive reactivity toward Oxygen or Carbon, rather than Nitrogen.

PyridoneSelectivity cluster_prevention Prevention Strategies Lactam Lactam Form (2-Pyridone) Thermodynamic Sink Lactim Lactim Form (2-Hydroxypyridine) Reactive Intermediate Lactam->Lactim Tautomerism (Solvent Dependent) NAryl N-Arylation (Default Product) Lactam->NAryl Soft Electrophiles Pd/Cu Catalysis Polar Aprotic Solvents CFunc C-H Functionalization (Target: C3/C5/C6) Lactam->CFunc Requires N-Protection or Directing Group OAryl O-Arylation (Target: 2-Aryloxypyridine) Lactim->OAryl Hard Electrophiles Ag(I) Salts (Ag2CO3) Diaryliodonium Salts BlockN Strategy 1: Steric Blocking (C6-sub) BlockN->OAryl HardSoft Strategy 2: Hard/Soft Mismatch (Use Ag+ or O-leaving groups) HardSoft->OAryl

Figure 1: The bifurcation of pyridin-2-one reactivity. N-arylation is the kinetic and thermodynamic default in many couplings. Accessing O- or C- sites requires specific "interventions" (Green/Blue paths).

Troubleshooting Guide (Q&A)
Scenario A: "I am trying to synthesize a 2-aryloxypyridine (O-arylation), but I only isolate the N-aryl isomer."

The Root Cause: You are likely using standard cross-coupling conditions (e.g., CuI/Base or Pd/Ligand). These favor the formation of the stronger C-N bond over the C-O bond. The amide-like resonance of the lactam makes the oxygen less nucleophilic toward soft electrophiles.

The Fix: Switch to "Hard" Electrophiles or Silver Salts. To force O-arylation, you must exploit the "O-Argentophilic" effect or use highly reactive "hard" electrophiles that attack the oxygen before the nitrogen can equilibrate.

  • Protocol Shift 1: The Silver Carbonate Route Silver cations (

    
    ) have a high affinity for the pyridone nitrogen (blocking it) and facilitate precipitation of silver halides, driving reaction at the oxygen.
    
    • Reagent: Use

      
       (Silver Carbonate) instead of 
      
      
      
      or
      
      
      .
    • Solvent: Non-polar solvents (Benzene, Toluene) favor O-alkylation/arylation in the presence of Ag salts [1].

  • Protocol Shift 2: Metal-Free Diaryliodonium Salts Recent breakthroughs utilize diaryliodonium salts.[1][2][3] The choice of base is critical here to "switch" selectivity.

    • Selectivity Switch:

      • For N-Arylation: Use

        
        -diethylaniline in Fluorobenzene.[1][2][3][4][5]
        
      • For O-Arylation (Your Goal): Use Quinoline in Chlorobenzene .[1][2][3] This specific combination has been proven to yield >95% O-selectivity [2].

Data Summary: Selectivity Drivers

VariableConditions Favoring N-Arylation (Avoid)Conditions Favoring O-Arylation (Target)
Metal Cu(I), Pd(0)/Pd(II)Ag(I) , Metal-free (Iodonium)
Electrophile Aryl Halides, Boronic AcidsDiaryliodonium Salts , Alkyl Halides (w/ Ag)
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Chlorinated (PhCl, Toluene)
Base Carbonates (

), Amines
Quinoline ,

Scenario B: "I am performing C-H activation on the ring, but the Nitrogen reacts with my coupling partner."

The Root Cause: The free N-H is an acidic proton and a coordinating site. It can either:

  • Deprotonate and react with the electrophile (N-arylation).

  • Bind irreversibly to your Pd/Rh catalyst, poisoning the C-H activation cycle.

The Fix: Transient or Permanent N-Protection. You cannot leave the N-H "naked" during C-H activation unless you are using it specifically as a Directing Group (DG).

  • Method 1: The SEM-Switch (Reversible) If you need the free N-H at the end, protect it with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group.

    • Installation: SEM-Cl, NaH, DMF (

      
      ).
      
    • Benefit: SEM is bulky enough to prevent coordination to the metal center but stable to basic cross-coupling conditions.

    • Removal: TBAF or TFA.[6]

  • Method 2: N-Oxide Strategy (The "Safety Valve") Convert the pyridine to Pyridine-N-oxide. This activates the C2/C6 positions for functionalization while "occupying" the nitrogen.

    • Note: This applies if you can tolerate the reduction step later (Zn/NH4Cl) to return to the pyridine/pyridone core.

Scenario C: "I have a substituent at C6. Does this help?"

The Insight: Yes. This is the Steric Control effect. A substituent at the C6 position (ortho to the Nitrogen) creates significant steric clash for any incoming electrophile targeting the Nitrogen.

  • Outcome: C6-substituted pyridones naturally favor O-arylation because the Oxygen atom is distal to the steric bulk, whereas the Nitrogen is shielded [3].

  • Actionable Advice: If your synthetic route allows, install the C6-substituent before the arylation step to passively enforce O-selectivity.

Validated Experimental Protocols
Protocol A: Highly Selective O-Arylation (Metal-Free)

Based on Kuriyama & Onomura [2][5]

Objective: Synthesize 2-phenoxypyridine from pyridin-2-one while suppressing N-phenylation.

  • Preparation:

    • Substrate: Pyridin-2-one (1.0 equiv)

    • Reagent: Diphenyliodonium triflate (

      
      ) (1.2 equiv)[3]
      
    • Base: Quinoline (2.0 equiv) - Crucial for O-selectivity

    • Solvent: Chlorobenzene (PhCl) - Crucial for O-selectivity

  • Execution:

    • Combine all reagents in a sealed tube.

    • Heat to 130°C for 16 hours.

    • Note: Do not use DMF or DMSO; these will revert selectivity to N.

  • Workup:

    • Cool to RT. Quench with water. Extract with DCM.

    • Purify via silica gel chromatography.

  • Expected Outcome: >90% Yield of O-arylated product; <5% N-arylated byproduct.

Protocol B: N-Protection for C-H Activation (SEM-Protection)

Standard Procedure for blocking N-reactivity [4]

  • Reagents:

    • Pyridin-2-one (10 mmol) in dry DMF (30 mL).

    • Sodium Hydride (60% dispersion, 12 mmol).

    • SEM-Cl (11 mmol).

  • Execution:

    • Cool solution to

      
      . Add NaH portion-wise (gas evolution!). Stir 30 min.
      
    • Add SEM-Cl dropwise.

    • Warm to RT and stir 2 hours.

  • Validation:

    • TLC should show a less polar spot.

    • This protected substrate is now ready for Pd-catalyzed C-H activation without risk of N-arylation side reactions.

References
  • Hopkins, G. C., et al. "Alkylations of heterocyclic ambident anions. II. Alkylation of 2-pyridone salts." Journal of Organic Chemistry, 32.12 (1967): 4040-4044. Link

  • Kuriyama, M., & Onomura, O. "N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions."[5] Chemical Science, 11 (2020): 9443-9449. Link

  • Mo, J., et al. "Metal-free O-arylation of 6-substituted pyridin-2-ones."[2][3] Chemical Communications, 54 (2018): 10000-10003.

  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons, 2014. (Standard reference for SEM protection protocols).

Sources

Technical Support Center: 2-Methoxy-5-methylphenylboronic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DEBOR-2M5M-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Subject: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

Diagnostic: Why is this reaction failing?

You are likely observing low yields accompanied by a significant amount of 3-methylanisole (the reduced byproduct).

The molecule 2-methoxy-5-methylphenylboronic acid represents a "perfect storm" for protodeboronation (hydrolytic cleavage of the C–B bond).

The Mechanistic Failure Mode

Standard Suzuki couplings require a base to activate the boronic acid into a boronate species [Ar-B(OH)₃]⁻. However, for your specific substrate, this activation triggers a rapid decomposition pathway before the palladium catalyst can intervene.

  • Electronic Activation: The 5-methyl group is electron-donating, increasing the electron density of the aromatic ring and making the ipso-carbon (attached to Boron) highly nucleophilic.

  • The Ortho-Effect: The 2-methoxy group is the critical destabilizer. It acts as an intramolecular Lewis base. It coordinates with the boron center (increasing Lewis acidity) or, more critically, facilitates proton transfer from the solvent (water/alcohol) directly to the ipso-carbon.

Visualization: The Decomposition Pathway

The following diagram illustrates the competing pathways: the desired Transmetalation (Product) vs. the undesired Protodeboronation (Byproduct).

Protodeboronation Substrate 2-Methoxy-5-methyl phenylboronic acid Boronate Activated Boronate [Ar-B(OH)3]- Substrate->Boronate + Base (OH-) Pd_Cycle Pd(II)-Ar' Complex (Catalytic Cycle) Boronate->Pd_Cycle Transmetalation (Rate k1) TS_Debor Transition State (H+ transfer via 2-OMe) Boronate->TS_Debor Protodeboronation (Rate k2) Product Biaryl Product (Coupled) Pd_Cycle->Product Reductive Elimination Byproduct 3-Methylanisole (Decomposed) TS_Debor->Byproduct + H2O / ROH

Caption: Kinetic competition between transmetalation (green path) and protodeboronation (red path). For this substrate, k2 often exceeds k1 under standard conditions.

Tier 1 Support: Process Optimization (The "Standard" Fix)

If you must use the boronic acid (e.g., due to cost or inventory), you must alter the reaction environment to favor transmetalation (


) over decomposition (

).
A. Base Selection

Avoid strong hydroxide bases (NaOH, KOH).[1] The concentration of the "ate" complex (the species that decomposes) is directly proportional to [OH⁻]. Use mild bases or non-hydrolytic bases.

Base TypeRecommendationMechanism of Action
Strong (NaOH, KOH) CRITICAL FAIL Generates high [OH⁻], accelerating decomposition.
Carbonate (Na₂CO₃) Risk Often requires high heat, which promotes thermal hydrolysis.
Phosphate (K₃PO₄) Recommended Buffers pH; creates a "slow release" of the active boronate.
Fluoride (CsF) Excellent Activates boron via F⁻ instead of OH⁻; works in anhydrous conditions.
B. Solvent Systems

Water is the proton source for decomposition.

  • Standard: Dioxane/Water (High risk).

  • Optimized: Anhydrous THF or Toluene with CsF (Cesium Fluoride) or TBAB (Tetrabutylammonium bromide).

Tier 2 Support: Catalyst Engineering (The "Speed" Fix)

If the substrate is unstable, you must speed up the catalyst. You need a catalyst with a rapid oxidative addition and, more importantly, rapid transmetalation rate.

Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4).

  • Ligand: XPhos or SPhos . These electron-rich, bulky ligands facilitate rapid oxidative addition and protect the Pd center.

  • Precatalyst: XPhos Pd G3 . This ensures an immediate concentration of active Pd(0) without an induction period (during which your boronic acid would otherwise sit and rot).

Protocol: Rapid Coupling for Unstable Substrates

Use this protocol if you cannot switch reagents.

  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2–5 mol%).

  • Base: Add K₃PO₄ (3.0 equiv).[2]

  • Solvent: Add degassed THF (0.2 M). Note: Add 2-5% water only if strictly necessary for solubility; otherwise keep anhydrous.

  • Temperature: Heat rapidly to 40–60°C . Do not overheat (>80°C) as thermal decomposition will dominate.

  • Time: Monitor by LCMS at 30 mins. These reactions should be fast.

Tier 3 Support: The "Nuclear Option" (Reagent Switch)

If Tier 1 and 2 fail, the boronic acid is chemically incompatible with your conditions. You must mask the boron.

The Solution: MIDA Boronates N-Methyliminodiacetic acid (MIDA) boronates are sp³-hybridized. They have no empty p-orbital, meaning they cannot undergo transmetalation OR protodeboronation until hydrolyzed.

Why MIDA?

You can use a "Slow Release" protocol.[3][4] Under mild aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the boronic acid gradually.

  • Result: The standing concentration of free boronic acid is always low.

  • Outcome: The catalyst consumes the boronic acid as fast as it is released, leaving zero excess to decompose.

Workflow: Switching to MIDA

MIDA_Workflow Start Start: Unstable Boronic Acid Step1 Step 1: Protection Reflux with MIDA + Toluene/DMF Start->Step1 MIDA_Ester Stable MIDA Boronate (Crystalline, Shelf-stable) Step1->MIDA_Ester - H2O Step2 Step 2: Slow-Release Coupling Pd Cat, K3PO4, Dioxane:H2O (5:1) MIDA_Ester->Step2 In-situ Hydrolysis Result High Yield Product (>85%) Step2->Result

Caption: Workflow for stabilizing the substrate via MIDA protection, enabling controlled release.

Frequently Asked Questions (FAQs)

Q: Can I use Pinacol esters instead of MIDA? A: Pinacol esters are more stable than the free acid, but for ortho-alkoxy substrates, they are often still susceptible to base-catalyzed deborylation. MIDA is superior because the sp³ hybridization completely shuts down the decomposition pathway until deprotection occurs.

Q: My boronic acid turned brown in the bottle. Is it usable? A: Likely not. 2-methoxy-5-methylphenylboronic acid is prone to oxidation and autodeboronation upon storage.

  • Test: Run a quick H-NMR. If you see significant 3-methylanisole or phenol derivatives, discard it.

  • Fix: Recrystallize from hot water/alcohol or convert immediately to the MIDA boronate for long-term storage.

Q: Does the counter-cation of the base matter? A: Yes. Cesium (Cs⁺) bases often provide higher yields than Potassium (K⁺) or Sodium (Na⁺) in these systems. The "Cesium Effect" is attributed to better solubility in organic solvents, allowing for the use of less water (reducing hydrolysis risk).

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 2010.[5]

  • MIDA Boronates (General Solution): Gillis, E. P., & Burke, M. D.[6][7] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2007.

  • Rapid Coupling Catalysts (Buchwald G3): Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Buchwald Precatalysts." Chemical Science, 2013.

  • Protodeboronation of Ortho-Substituted Boronic Acids: Kuivila, H. G., et al. "Electrophilic Displacement Reactions: XV. Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids." Canadian Journal of Chemistry, 1963.[8]

Sources

Technical Support Center: Palladium Removal from 3-Arylpyridin-2-ol Products

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-003 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Pd Impurities in Nitrogen-Heterocycle Cross-Couplings

Executive Summary & Diagnostic Triage

The Core Problem: Removing palladium from 3-arylpyridin-2-ol requires overcoming a "double-bind" mechanism. Unlike simple aromatics, your product contains two competitive binding sites:

  • The Pyridine Nitrogen: A soft donor that coordinates strongly with soft metals like Pd(II).

  • The 2-Hydroxy/2-Pyridone Tautomer: This moiety can form stable chelate rings with palladium, especially in basic media often used in Suzuki-Miyaura couplings.

Standard silica filtration (flash chromatography) is rarely sufficient because the Pd-product complex co-elutes with your target molecule. To reach ICH Q3D limits (<10 ppm), you must break this coordination complex using a ligand with a higher affinity for Pd than your product.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct remediation strategy for your specific scale and impurity level.

Pd_Removal_Decision_Tree Start Initial Pd Concentration? High > 1000 ppm (Visible Black/Brown) Start->High Med 100 - 1000 ppm (Slight Color) Start->Med Low < 100 ppm (Trace) Start->Low Carbon Protocol A: Activated Carbon (Darco KB-G) High->Carbon Bulk Removal Wash Protocol B: N-Acetylcysteine (NAC) Wash Med->Wash Cheaper/Scalable Scavenger Protocol C: Thiol-Silica (Si-Thiol/TMT) Med->Scavenger High Value/Small Scale Polish Protocol C: Si-TMT or Crystallization Low->Polish Final Polish Carbon->Med If Pd remains Wash->Low

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on initial contamination levels.

Technical Protocols

Protocol A: Activated Carbon Treatment (The "Bulk" Method)

Best For: Gross contamination (>1000 ppm) or early-stage intermediates. Mechanism: Physisorption. High surface area carbon adsorbs Pd(0) clusters and some Pd(II) complexes.

Step-by-Step:

  • Dissolve crude 3-arylpyridin-2-ol in a solvent where it is highly soluble (THF or EtOAc are preferred; avoid MeOH if possible as it can reduce carbon efficiency).

  • Add Darco KB-G or Ecosorb C-941 (10–20 wt% relative to substrate).

    • Note: These specific grades are optimized for metal removal. Standard decolorizing carbon is often ineffective for Pd.

  • Heat the mixture to 50°C for 1–2 hours.

    • Causality: Heat increases the kinetics of adsorption and breaks weak Pd-product interactions.

  • Filter hot through a pad of Celite or diatomaceous earth.

  • Critical Step: Wash the filter cake copiously. Pd-carbon interactions are reversible; cold solvent washes can redissolve Pd back into the filtrate.

Protocol B: The N-Acetylcysteine (NAC) Wash

Best For: Scale-up (>100g) and cost-sensitive processes. Mechanism: Ligand Exchange. NAC contains a thiol and a carboxylic acid. It out-competes the pyridine nitrogen for Pd, forming a water-soluble Pd-NAC species.

Step-by-Step:

  • Dissolve the product in a water-immiscible solvent (e.g., Isopropyl Acetate, 2-MeTHF, or Toluene).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (use 5–10 equiv of NAC relative to the estimated Pd content, or 10-20 wt% of the product if Pd content is unknown).

  • Add the aqueous NAC to the organic layer.

  • Heat is Mandatory: Stir the biphasic mixture at 40–50°C for 2–4 hours.

    • Why? At room temperature, the ligand exchange rate is too slow for the stable Pd-pyridine complex.

  • pH Adjustment (The "Trick"):

    • Cool to room temperature.[1]

    • Adjust the aqueous layer pH to 8–9 using ammonium hydroxide or potassium carbonate.

    • Scientific Logic:[2][3] High pH deprotonates the carboxylic acid on the NAC, making the Pd-NAC complex highly polar and forcing it into the aqueous phase.

    • Warning: 3-arylpyridin-2-ol is amphoteric. Ensure your product does not deprotonate and migrate to water at this pH. If it does, keep pH neutral (6–7) and accept slightly lower efficiency, or use Protocol C .

  • Separate layers. The aqueous layer should be dark (orange/red/brown), indicating successful Pd extraction.

Protocol C: Thiol-Derivatized Silica (The "Sniper" Method)

Best For: Final API polishing (<100 ppm to <10 ppm) or when yield loss in washes is unacceptable. Mechanism: Chemisorption. Surface-bound thiols (Si-SH) or Trimercaptotriazine (Si-TMT) bind Pd irreversibly.

Comparison of Scavengers:

Scavenger TypeFunctional GroupAffinityBest For
Si-Thiol PropylthiolPd(0), Pd(II)General purpose, broad solvent compatibility.
Si-TMT 2,4,6-TrimercaptotriazinePd(II)Specific for Pyridines. TMT is a stronger ligand than pyridine/amines.
Si-DMT DimercaptotriazinePd(0), Pd(II)Good balance of cost vs. performance.

Step-by-Step:

  • Dissolve product in THF, EtOAc, or MeOH.

  • Add Si-TMT (SiliaMetS® or equivalent) at 2–5 equivalents relative to residual Pd (or 5 wt% relative to product).

  • Stir at 40°C for 4 hours or overnight at room temperature.

  • Filter through a 0.45 µm membrane or fine frit.

    • Self-Validating Check: If the silica turns from white/beige to dark grey, it is working. If it remains white, the Pd is not binding (consider increasing temperature).

Visualizing the Scavenging Mechanism

The following diagram illustrates why TMT is superior for your specific molecule.

Scavenging_Mechanism cluster_0 The Problem: Stable Complex cluster_1 The Solution: Ligand Exchange Complex Pd-Product Complex (Pd coordinated to Pyridine N) Transition Transition State (Heat Required) Complex->Transition + Scavenger Scavenger Si-TMT Scavenger (High Affinity Thiol) Scavenger->Transition Waste Pd-TMT-Silica (Solid Waste) Transition->Waste Filtration Product Purified 3-arylpyridin-2-ol Transition->Product Filtrate

Figure 2: Ligand exchange mechanism. Heat is often the missing variable required to overcome the activation energy of breaking the Pd-Pyridine bond.

Troubleshooting & FAQs

Q: I used Si-Thiol, but my ICP-MS data still shows 50 ppm Pd. Why? A: You likely have a kinetic issue. The Pd-Pyridine bond is strong.

  • Fix 1: Increase temperature to 50°C during scavenging.

  • Fix 2: Switch to Si-TMT . The TMT ligand has a specific geometry that is exceptionally good at "stealing" metals from nitrogen heterocycles.

  • Fix 3: Ensure your solvent isn't competing. Avoid coordinating solvents like DMSO or DMF during the scavenging step if possible.

Q: The NAC wash turned my product layer yellow. Is this Pd? A: Likely, yes. If the organic layer retains color after the wash, the Pd-NAC complex might not be fully partitioning into the water.

  • Fix: Check the pH of the aqueous layer. It must be basic (pH > 8) to ionize the NAC and pull the Pd into the water. If your product is stable, go to pH 9-10.

Q: Can I just crystallize the product? A: Crystallization alone is risky. Pd impurities can be incorporated into the crystal lattice of 3-arylpyridin-2-ols (inclusion).

  • Recommendation: Perform a "scavenger-assisted crystallization." Add Si-Thiol to the hot solution, filter hot to remove the scavenger, then let the filtrate crystallize.

Q: How do I prepare the sample for ICP-MS? Results are inconsistent. A: Pyridines are resistant to acid digestion. If the matrix isn't fully destroyed, Pd signals will fluctuate.

  • Protocol: Use microwave digestion with concentrated Nitric Acid (HNO3) AND Hydrochloric Acid (HCl) (Aqua Regia ratio 1:3). The HCl is critical to stabilize Pd in solution as chloride complexes (

    
    ).
    

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • SiliCycle Application Note. Metal Scavenging from Nitrogen-Containing Heterocycles. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • Onyx Scientific. (2022). Palladium Scavenging: From 1% to within ICH limits. Link

Sources

Validation & Comparative

1H NMR Characterization of 3-(2-Methoxy-5-methylphenyl)pyridin-2-ol: A Comparison Guide on Field Strength and Solvent-Induced Tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex biaryl heterocycles, the accurate structural elucidation of intermediates like 3-(2-methoxy-5-methylphenyl)pyridin-2-ol is critical. This molecule presents a unique analytical challenge: it possesses a sterically hindered biaryl axis, electron-donating aliphatic substituents (methoxy and methyl groups), and a dynamic tautomeric core.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different NMR solvents (CDCl3 vs. DMSO-d6) and instrument field strengths (60 MHz Benchtop vs. 600 MHz High-Field). By understanding the causality behind these experimental choices, researchers can optimize their workflows for either rapid screening or definitive structural characterization.

The Tautomeric Challenge: Solvent Selection (CDCl3 vs. DMSO-d6)

The core of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol undergoes prototropic tautomerism between the 2-hydroxypyridine (lactim) and pyridin-2(1H)-one (lactam) forms. This equilibrium is not static; it is heavily dictated by environmental factors such as solvent character and temperature[1].

Choosing the correct solvent is not merely a matter of solubility—it fundamentally alters the observed molecular structure. In non-polar solvents like CDCl3, the molecule often exists as a hydrogen-bonded dimer or favors the fully aromatic 2-hydroxypyridine form. Conversely, highly polar, hydrogen-bonding solvents like DMSO-d6 stabilize the keto (lactam) form, shifting the equilibrium almost entirely to pyridin-2(1H)-one[2].

Tautomerism A 2-Hydroxypyridine Form (Lactim) B Pyridin-2(1H)-one Form (Lactam) A->B Polar Solvents (DMSO-d6) Stabilizes Lactam B->A Non-Polar Solvents (CDCl3) Favors Lactim/Dimer

Solvent-dependent tautomeric equilibrium of 3-arylpyridin-2-ols.

Comparative 1H NMR Chemical Shifts

The tautomeric shift dramatically alters the electronic environment of the pyridine ring protons. The most diagnostic marker is H-5 . In the lactam form (DMSO-d6), H-5 is positioned between an enamine-like nitrogen and a carbonyl, making it highly shielded (~6.25 ppm). In the lactim form (CDCl3), the ring regains full aromaticity, deshielding H-5 (~6.80 ppm). Furthermore, the methoxy and methyl groups on the phenyl ring provide distinct, reliable singlets regardless of the tautomeric state[3].

Table 1: Expected Quantitative 1H NMR Data (600 MHz) by Solvent

Proton AssignmentDMSO-d6 (Lactam Form)CDCl3 (Lactim Form)Multiplicity & Mechanistic Causality
NH / OH ~11.8 ppm~12.5 - 13.5 ppmBroad singlet. Highly dependent on concentration and H-bonding.
Pyridine H-6 ~7.45 ppm~8.05 ppmDoublet of doublets. Deshielded in CDCl3 due to full aromaticity.
Pyridine H-4 ~7.30 ppm~7.60 ppmDoublet of doublets.
Phenyl H-6' ~7.15 ppm~7.20 ppmDoublet. Ortho to the biaryl axis.
Phenyl H-4' ~7.05 ppm~7.10 ppmDoublet of doublets.
Phenyl H-3' ~6.90 ppm~6.85 ppmDoublet. Shielded by the ortho-methoxy group[3].
Pyridine H-5 ~6.25 ppm~6.80 ppmTriplet. Highly shielded in DMSO due to enamine-like conjugation.
-OCH3 3.75 ppm3.82 ppmSinglet (3H). Unaffected by tautomerism.
-CH3 2.25 ppm2.32 ppmSinglet (3H). Unaffected by tautomerism.

Instrument Comparison: Benchtop (60 MHz) vs. High-Field (600 MHz)

Once the solvent is selected to lock the tautomeric state, the next variable is magnetic field strength. Benchtop NMR systems have democratized analytical chemistry, but they must be applied to the correct use cases.

NMRWorkflow Start Compound: 3-(2-methoxy-5-methylphenyl)pyridin-2-ol Solvent 1. Solvent Selection Start->Solvent CDCl3 CDCl3 (Observe Lactim/Dimer) Solvent->CDCl3 DMSO DMSO-d6 (Observe Lactam) Solvent->DMSO Instrument 2. Instrument Selection CDCl3->Instrument DMSO->Instrument Benchtop Benchtop NMR (60 MHz) - Fast screening - Aliphatic singlets resolved - Aromatic region overlaps Instrument->Benchtop HighField High-Field NMR (600 MHz) - Full structural elucidation - J-coupling resolved - Tautomer dynamics visible Instrument->HighField

Decision matrix for NMR solvent and field strength selection.

Table 2: Performance Matrix by Field Strength

FeatureBenchtop NMR (60 MHz)High-Field NMR (600 MHz)
Resolution (Dispersion) Low (1.4 Hz/ppm)High (14 Hz/ppm)
Aromatic Region (6.2-8.1 ppm) Heavy overlap; appears as an unresolved, broad multiplet.Baseline resolution; distinct doublets and triplets.
Aliphatic Region (2.0-4.0 ppm) Excellent; -OCH3 and -CH3 singlets are clearly resolved.Excellent; precise integration and baseline separation.
Tautomer Identification Difficult; subtle shift changes in H-5 are obscured by overlap.Definitive; H-5 shift (~6.25 vs ~6.80 ppm) is easily tracked.
Workflow Application Reaction monitoring, crude screening, rapid Go/No-Go decisions.Final structural elucidation, publication-quality data, J-coupling analysis.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignments, the NMR acquisition must act as a self-validating system. The following protocol guarantees that the observed chemical shifts are a true reflection of the molecule, free from artifacts.

Protocol: High-Fidelity 1H NMR Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol.

    • Causality: This specific mass range ensures a high signal-to-noise ratio (SNR) for 1D 1H NMR without causing concentration-induced line broadening or artificially shifting the exchangeable OH/NH proton through excessive intermolecular hydrogen bonding.

  • Solvent Addition & Internal Standard: Dissolve the compound in 0.6 mL of deuterated solvent (DMSO-d6 is recommended to lock the lactam form) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as a strict internal standard (set to 0.00 ppm). Relying solely on the residual solvent peak can introduce errors if the solvent interacts strongly with the solute.

  • Filtration: Pass the dissolved solution through a tight glass wool plug directly into a clean 5 mm NMR tube.

    • Causality: Undissolved micro-particulates distort magnetic field homogeneity. Filtration ensures perfect shimming, which is mandatory to resolve the fine J-coupling (ortho ~8 Hz, meta ~2 Hz) of the biaryl system.

  • Acquisition Parameters (600 MHz): Set the probe temperature to 298 K. Use a standard 1D proton pulse sequence with a relaxation delay (D1) of 2.0 seconds and 16 scans.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (

      
      ) of the methyl and methoxy protons, guaranteeing that their integrations exactly match a 3:3 ratio relative to the single aromatic protons.
      
  • Processing: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz before Fourier Transformation.

    • Causality: An LB of 0.3 Hz optimally enhances SNR without artificially obscuring the multiplet splitting required to confirm the 2-methoxy-5-methyl substitution pattern.

References

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. MDPI.
  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Deriv
  • Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid deriv

Sources

Distinguishing pyridin-2-ol and pyridin-2-one tautomers by C13 NMR

Distinguishing Pyridin-2-ol and Pyridin-2-one Tautomers by C NMR

Part 1: Executive Summary & Core Directive

The Challenge: The 2-hydroxypyridine/2-pyridone system exists in a tautomeric equilibrium heavily influenced by solvent polarity, concentration, and substitution patterns. Misassignment of this core scaffold can lead to erroneous SAR (Structure-Activity Relationship) models in drug discovery, as the hydrogen bond donor/acceptor profiles of the two forms are inverted.

The Solution: While


C NMR provides a definitive, non-exchangeable "fingerprint"

Key Diagnostic Indicators:

  • The C6 Resonance: The most reliable differentiator. The lactim (pyridine-like) C6 is significantly deshielded (~147 ppm) compared to the lactam (enone-like) C6 (~135 ppm).

  • The Shielding Switch (C3 vs. C5):

    • Lactam (Pyridone): C5 is the most shielded carbon (~106 ppm).

    • Lactim (Hydroxypyridine): C3 is the most shielded carbon (~111 ppm).

Part 2: Theoretical Basis & Chemical Shift Fingerprints

Tautomeric Equilibrium

The equilibrium favors the lactam (2-pyridone) form in the solid state and polar solvents (DMSO, H

lactim (2-hydroxypyridine)
C NMR Chemical Shift Data

The following table summarizes the chemical shift "fingerprint" for the two forms. Since the tautomers interconvert, "Fixed Derivatives" (N-methyl for lactam, O-methyl for lactim) are used as standard references to lock the electronic state.

Table 1: Comparative


C NMR Chemical Shifts (ppm)

Carbon PositionLactam Model (N-Methyl-2-pyridone)Lactim Model (2-Methoxypyridine)

(Lactim - Lactam)
Diagnostic Value
C2 (Ipso) 162.3164.0+1.7Low (Too similar)
C3 (Ortho) 119.8111.0-8.8High (Lactim is shielded)
C4 (Meta) 140.8138.0-2.8Medium
C5 (Para) 106.2 117.0+10.8Critical (Lactam is highly shielded)
C6 (Ortho') 135.2 147.0 +11.8 Definitive (Lactim is deshielded)

Note: Values are approximate and may shift ±1-2 ppm depending on concentration and specific substituents, but the relative order remains constant.

Structural Logic
  • Lactam (Enone Character): The loss of full aromaticity results in alternating single/double bond character. The C5 position is effectively the

    
    -position of an enaminone system, leading to significant shielding (upfield shift to ~106 ppm).
    
  • Lactim (Aromatic Character): Retains the pyridine ring current. The C6 position, adjacent to the nitrogen, experiences strong deshielding typical of pyridine rings (~147-150 ppm).

Part 3: Experimental Protocols

Protocol A: The "Solvent Scan" Validation

This protocol determines if your compound exists as a stable tautomer or an equilibrium mixture.

  • Preparation: Prepare two samples of the analyte (10-20 mg).

    • Sample 1: Dissolve in CDCl

      
        (Non-polar, may favor lactim or mix).
      
    • Sample 2: Dissolve in DMSO-d

      
        (Polar, strongly favors lactam).
      
  • Acquisition: Acquire

    
    C NMR (minimum 256 scans) for both.
    
  • Analysis:

    • Compare the C6 peak.[1][2]

    • If C6 shifts from ~147 ppm (in CDCl

      
      ) to ~135 ppm (in DMSO), the compound is tautomerizing.
      
    • If C6 remains at ~135 ppm in both, the compound is locked in the Lactam form (common for solid-state dominant forms).

Protocol B: Fixed Derivative Comparison (The Gold Standard)

If the spectrum is ambiguous (broad peaks due to exchange), synthesize or purchase the fixed derivatives to serve as external standards.

  • Methylation: React a small aliquot of your substrate with MeI/K

    
    CO
    
    
    . This typically yields a mixture of N-methyl (Lactam) and O-methyl (Lactim) products.
  • Separation: Separate the two isomers via TLC or HPLC.

  • Reference: Acquire

    
    C NMR of the purified methylated derivatives.
    
  • Overlay: Overlay the spectrum of your free N-H/O-H compound. The signals will align perfectly with one of the methylated forms, definitively assigning the dominant tautomer.

Part 4: Visualization & Logic Flow

Diagram 1: Tautomeric Equilibrium & Chemical Shift Logic

This diagram illustrates the structural equilibrium and the specific electronic effects driving the chemical shift differences.

TautomerLogicLactamLactam Form(2-Pyridone)Favored in Polar SolventsEquilibriumEquilibriumK_eqLactam->EquilibriumC6_LactamC6 Resonance~135 ppm(Enone-like)Lactam->C6_LactamDiagnosticC5_LactamC5 Resonance~106 ppm(High Shielding)Lactam->C5_LactamDiagnosticLactimLactim Form(2-Hydroxypyridine)Favored in Gas/Non-PolarC6_LactimC6 Resonance~147 ppm(Pyridine-like)Lactim->C6_LactimDiagnosticC3_LactimC3 Resonance~111 ppm(High Shielding)Lactim->C3_LactimDiagnosticEquilibrium->Lactim

Caption: Structural equilibrium showing the divergence in C6 and C5/C3 chemical shifts.

Diagram 2: Decision Tree for Structural Assignment

Follow this logic path to assign your spectrum.

DecisionTreeStartStart: Analyze 13C SpectrumCheckC6Step 1: Locate C6 Peak(Most downfield non-carbonyl)Start->CheckC6HighFieldC6 is ~130-138 ppmCheckC6->HighFieldLowFieldC6 is ~145-150 ppmCheckC6->LowFieldCheckC5Step 2: Check C5Is it < 110 ppm?HighField->CheckC5CheckC3Step 2: Check C3Is it < 115 ppm?LowField->CheckC3ResultLactamAssignment:LACTAM (Pyridone)CheckC5->ResultLactamYesAmbiguousAmbiguous/Broad?Run Protocol A (Solvent Scan)CheckC5->AmbiguousNoResultLactimAssignment:LACTIM (Hydroxypyridine)CheckC3->ResultLactimYesCheckC3->AmbiguousNo

Caption: Step-by-step decision matrix for assigning tautomers based on C6 and C3/C5 shifts.

Part 5: References

  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024).[3] [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

  • Royal Society of Chemistry (RSC). Supporting Information: 2-Methoxypyridine Derivatives Synthesis and Properties. [Link]

  • Wikipedia. 2-Pyridone: Tautomerism and Chemical Properties. [Link]

Comparative Guide: Mass Spectrometry Fragmentation of Methoxy-Methylphenyl Pyridines (MMPPs)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It moves beyond basic spectral interpretation to compare ionization methodologies and elucidate the mechanistic differentiation of regioisomers.[1]

Executive Summary

Methoxy-methylphenyl pyridines (MMPPs) represent a class of nitrogen-heterocycles frequently encountered as synthesis intermediates, potential neuroactive ligands, or impurities in Suzuki-Miyaura cross-coupling reactions. Their structural elucidation is complicated by the existence of multiple regioisomers (e.g., ortho vs. para positioning of the methoxy/methyl groups relative to the pyridine ring).

This guide compares the performance of Electron Ionization (EI) against Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for the characterization of MMPPs. It specifically addresses the "Ortho Effect" and Steric Inhibition of Resonance (SIR) as critical differentiating factors.

Chemical Identity & Theoretical Framework

Target Moiety: Substituted 2-phenylpyridine core (


).
Nominal Mass:  199 Da.

The fragmentation logic relies on the competition between charge retention on the pyridine nitrogen versus the substituted phenyl ring.

Key Fragmentation Channels[2][3]
  • Primary Channel (Methoxy-Driven): Homolytic cleavage of the methyl-oxygen bond (

    
     loss), followed by CO expulsion.
    
  • Secondary Channel (Pyridine-Driven): Characteristic loss of HCN (27 Da) from the pyridine ring.

  • Tertiary Channel (Benzylic): Tropylium ion formation driven by the methyl substituent on the phenyl ring.

Comparative Analysis: EI (70 eV) vs. ESI-CID

The following table contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for these specific molecules.

FeatureElectron Ionization (EI)ESI-CID (MS/MS)
Primary Ion Observed

(Radical Cation)

(Protonated)
Fragmentation Energy Fixed (70 eV) – High reproducibilityVariable (Collision Energy) – Tunable
Isomer Differentiation Superior. Sensitivity to "Ortho Effects" and steric twisting.Moderate. Proton mobility can obscure positional differences.
Low Mass Fragments Visible (

< 50, e.g., HCN)
Often cut off by ion trap/Q-TOF low-mass filters.
Mechanism Type Odd-electron (OE) & Even-electron (EE)Predominantly Even-electron (EE)
Performance Verdict
  • For Structural Identification (Unknowns): EI is the superior choice. The radical cation initiated fragmentation provides a richer fingerprint, particularly for distinguishing ortho-substituted isomers where steric hindrance reduces the intensity of the molecular ion.

  • For Quantitation (Biological Matrices): ESI-CID is preferred due to sensitivity, though it requires chromatographic separation of isomers prior to detection.

Mechanistic Deep Dive: The "Ortho Effect"

A critical challenge in MMPP analysis is distinguishing isomers where the phenyl ring substituents are ortho to the pyridine bond.

Hypothesis: In 2-(2-methylphenyl)pyridine analogues, the steric clash between the phenyl-methyl group and the pyridine ring forces the molecule out of planarity.

  • Planar Isomers (para/meta): High conjugation efficiency

    
     Stable 
    
    
    
    
    
    High Relative Abundance (RA) of Molecular Ion.
  • Twisted Isomers (ortho): Steric Inhibition of Resonance (SIR)

    
     Labile 
    
    
    
    
    
    Low RA of Molecular Ion, Higher Fragmentation.
Diagram 1: Fragmentation Pathway & Isomer Differentiation

The following diagram illustrates the mechanistic flow for identifying MMPP isomers.

MMPP_Fragmentation cluster_0 Methoxy Pathway cluster_1 Pyridine Pathway Parent Parent Molecule (MMPP) MW 199 Ionization Ionization Source (EI 70eV) Parent->Ionization MolIon Molecular Ion (M+.) m/z 199 Ionization->MolIon M_15 [M - CH3]+ m/z 184 (Phenonium Ion) MolIon->M_15 - CH3 (15 Da) M_HCN [M - HCN]+ m/z 172 MolIon->M_HCN - HCN (27 Da) Ortho Ortho-Substituted (Twisted Geometry) MolIon->Ortho Steric Check Para Para-Substituted (Planar Geometry) MolIon->Para Steric Check M_43 [M - CH3 - CO]+ m/z 156 M_15->M_43 - CO (28 Da) Result_Ortho Low M+ Intensity High Fragment Ratio Ortho->Result_Ortho Unstable M+ Result_Para High M+ Intensity Base Peak = M+ Para->Result_Para Stable Conjugation

Caption: Mechanistic pathway showing the divergence in spectral intensity based on steric geometry (Ortho vs. Para) and primary fragmentation losses.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate isomer assignment, the following protocol utilizes a "Calibration by Fragmentation" approach.

Reagents & Equipment[4]
  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Column: Rtx-5MS or equivalent (5% phenyl polysiloxane) to assist in chromatographic separation of isomers.

  • Standard: 2-Phenylpyridine (unsubstituted) as a system suitability standard.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject 2-Phenylpyridine.

    • Validation Criteria: Verify

      
       (
      
      
      
      155) is the Base Peak (100% RA). If
      
      
      < 80%, source temperature is too high (inducing thermal degradation) or tuning is biased toward low mass.
  • Sample Injection (EI Mode):

    • Inlet Temp: 250°C (Ensure complete vaporization but minimize pyrolysis).

    • Source Temp: 230°C.

    • Energy: 70 eV (Standard).[2][3]

  • Data Acquisition & Analysis:

    • Scan Range:

      
       40 – 300.
      
    • Step A: Identify Molecular Ion (

      
       199).
      
    • Step B: Calculate Ratio

      
      .
      
    • Step C: Assign Isomer Class.

      • If

        
        : Likely Planar  (Meta/Para substituted).
        
      • If

        
        : Likely Twisted  (Ortho substituted).
        
  • Confirmation (Optional ESI-MS/MS):

    • If GC-MS is ambiguous, perform ESI-CID.

    • Isolate

      
       200 (
      
      
      
      ).
    • Apply Collision Energy (CE) ramp 10–40 eV.

    • Look for the "Ortho-Methoxy" specific loss of

      
       (32 Da) which may occur via hydrogen bonding to the pyridine nitrogen, a pathway unavailable to para-isomers.
      
Diagram 2: Analytical Decision Matrix

Decision_Matrix Sample Unknown Sample (MMPP Candidate) GCMS GC-EI-MS Analysis (70 eV) Sample->GCMS Check_M Check Molecular Ion (m/z 199) GCMS->Check_M Branch_1 M+ is Base Peak (High Intensity) Check_M->Branch_1 Branch_2 M+ is Weak (<30% Base Peak) Check_M->Branch_2 Concl_1 Planar Isomer (3- or 4-substituted) Branch_1->Concl_1 Concl_2 Twisted Isomer (2-substituted / Ortho) Branch_2->Concl_2 Verify Verify with ESI-CID (Loss of MeOH) Concl_2->Verify

Caption: Decision tree for assigning regioochemistry based on Molecular Ion stability and intensity ratios.

References

  • Clark, C. R., et al. (2014).[4] Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS.[4][5] Forensic Science International. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[6][2][3][7][8][9][10][11][12] Retrieved from [Link]

  • ResearchGate. (2025). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers.[1] Retrieved from [Link][13]

  • National Institutes of Health (PMC). (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact.[14] Retrieved from [Link]

Sources

Comparative Pharmacophore Guide: 3-Arylpyridin-2-ol vs. Phenyl-Propanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two distinct chemical scaffolds used in medicinal chemistry: the rigid, nitrogen-containing 3-arylpyridin-2-ol (often existing as its tautomer, 3-arylpyridin-2-one) and the flexible, oxygenated phenyl-propanol analogs.

While phenyl-propanol derivatives serve as foundational biosynthetic fragments (phenylpropanoids) and adrenergic modulators, they often suffer from rapid metabolic oxidation and low target specificity due to conformational flexibility. In contrast, 3-arylpyridin-2-ol scaffolds are increasingly utilized as bioisosteres for phenols and flexible alcohols. They offer superior metabolic stability, rigid positioning of hydrogen-bond donors/acceptors (D/A), and high affinity for specific enzymatic pockets, particularly in kinase inhibition (e.g., Pim-1, MSK1) and antimicrobial applications (DNA Gyrase B).

Structural Biology & Pharmacophore Analysis

The fundamental difference between these scaffolds lies in their electronic distribution and conformational entropy. This dictates their biological utility: Specificity (Pyridinol) vs. Broad-Spectrum/Metabolic Susceptibility (Phenyl-propanol) .

1.1 The Tautomeric Advantage: 3-Arylpyridin-2-ol

The 3-arylpyridin-2-ol scaffold exists in a dynamic equilibrium with its 2-pyridone tautomer. In physiological conditions, the 2-pyridone form often predominates, presenting a unique hydrogen-bonding motif (NH donor / Carbonyl acceptor) that mimics nucleobases.

  • Rigidity: The biaryl bond restricts rotation, allowing the molecule to lock into ATP-binding pockets.

  • Bioisosterism: It acts as a metabolically stable replacement for phenols, resisting O-glucuronidation.[1]

1.2 The Flexible Linker: Phenyl-Propanol

Phenyl-propanol analogs (e.g., 3-phenyl-1-propanol, phenylpropanolamine) possess a flexible alkyl chain connecting an aromatic ring to a polar hydroxyl/amine group.

  • Flexibility: High rotational freedom allows "induced fit" binding but results in lower entropic gain upon binding (lower affinity).

  • Metabolic Liability: The primary or secondary alcohol is a prime target for oxidation (by ADH/CYP450) to carboxylic acids or conjugation.

Visualization: Structural Logic & Binding Modes

PharmacophoreComparison cluster_0 Scaffold A: 3-Arylpyridin-2-ol cluster_1 Scaffold B: Phenyl-Propanol Pyridinol 3-Arylpyridin-2-ol (Aromatic Enol) Pyridone 3-Aryl-2-Pyridone (Amide Tautomer) Pyridinol->Pyridone Tautomerization TargetA Target: Kinase Hinge (Pim-1, MSK1) Pyridone->TargetA H-Bond D/A Motif PropA High Specificity Metabolic Stability TargetA->PropA Result PhenylProp Phenyl-Propanol (Flexible Chain) Metabolite Cinnamic/Benzoic Acid (Oxidation Product) PhenylProp->Metabolite CYP450/ADH Oxidation TargetB Target: Adrenergic Receptors Non-specific Membrane PhenylProp->TargetB Induced Fit PropB High Flexibility Rapid Clearance TargetB->PropB Result

Figure 1: Comparative logic flow illustrating the tautomeric stability of Pyridinols versus the metabolic instability of Phenyl-propanols.

Biological Activity Profiles
2.1 Kinase Inhibition & Oncology
  • 3-Arylpyridin-2-ol:

    • Mechanism: Acts as a hinge-binder. The lactam (pyridone) motif forms bidentate H-bonds with the backbone of kinase residues.

    • Data: Derivatives have shown nanomolar potency against Pim-1 kinase (IC50 < 10 nM) and MSK1 (Mitogen- and Stress-activated Kinase), critical in inflammation and cancer progression.

    • Advantage: High selectivity due to the specific orientation of the 3-aryl group, which occupies the hydrophobic pocket adjacent to the ATP site.

  • Phenyl-Propanol:

    • Mechanism: Generally inactive as a primary kinase inhibitor core. However, phenylpropanoids serve as antioxidants (scavenging ROS) or cytotoxic agents via non-specific membrane disruption at high concentrations.

    • Data: Cytotoxicity is often in the micromolar to millimolar range (IC50 > 50 µM), indicating poor specific potency compared to the pyridinol scaffold.

2.2 Antimicrobial & Antifungal Activity [2][3][4]
  • 3-Arylpyridin-2-ol:

    • Target: DNA Gyrase B . The scaffold mimics the nucleobase interaction required for ATPase activity in bacteria.

    • Performance: Synthetic derivatives exhibit MIC values comparable to Ciprofloxacin against Gram-positive strains (S. aureus).

  • Phenyl-Propanol:

    • Target: Bacterial Cell Membrane / Preservative action.

    • Performance: Used as a preservative (e.g., in cosmetics) or synergistic agent. It disrupts membrane integrity but requires high concentrations (0.3% - 1.0% v/v) to be effective.

Comparative Data Analysis

The following table synthesizes representative data ranges from medicinal chemistry literature to illustrate the "Potency vs. Druglikeness" trade-off.

Feature3-Arylpyridin-2-ol AnalogsPhenyl-Propanol Analogs
Primary Class Heterocyclic Kinase Inhibitor / BioisosterePhenylpropanoid / Sympathomimetic
Structural State Rigid, Planar (Tautomeric)Flexible, Rotatable
Primary Target Pim-1, MSK1, DNA Gyrase BAdrenergic Receptors, Membranes
Typical Potency (IC50) Nanomolar (5 - 100 nM) (Kinase)Micromolar (10 - 500 µM) (Receptor/Enzyme)
Antimicrobial MIC 0.5 - 16 µg/mL (Specific Inhibition)>1000 µg/mL (Membrane Disruption)
Metabolic Stability High (Resists Glucuronidation)Low (Prone to Oxidation/Conjugation)
LogP (Lipophilicity) 2.5 - 4.0 (Tunable via Aryl group)1.5 - 2.5 (Often requires conjugation)
Key Application Targeted Oncology/AntibioticsDecongestants, Preservatives, Fragrance
Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: Kinase Inhibition Assay (Targeting Pim-1)

Validates the high-affinity binding of the 3-arylpyridin-2-ol scaffold.

  • Reagents: Recombinant human Pim-1 kinase, peptide substrate (e.g., S6 kinase substrate), ATP (10 µM), and test compounds (Pyridinol analogs).

  • Preparation: Dissolve 3-arylpyridin-2-ol derivatives in DMSO. Prepare serial dilutions (1 nM to 10 µM).

  • Reaction:

    • Mix Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2) with enzyme and substrate.

    • Add test compound and incubate for 10 min at RT (allows equilibrium binding).

    • Initiate reaction with ATP.

  • Detection: Use ADP-Glo™ or radiometric (

    
    P-ATP) assay. Measure luminescence/scintillation after 30 min.
    
  • Control: Staurosporine (Positive Control).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response to calculate IC50.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Compares the specific potency of Pyridinols vs. the non-specific action of Phenyl-propanols.

  • Organism: Staphylococcus aureus (ATCC 29213).

  • Method: Broth Microdilution (CLSI guidelines).

  • Workflow:

    • Inoculum: Adjust bacterial suspension to

      
       CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
      
    • Plate Setup: 96-well plate.

      • Rows A-D: 3-arylpyridin-2-ol (Range: 64 to 0.125 µg/mL).

      • Rows E-H: Phenyl-propanol (Range: 2048 to 4 µg/mL - Note the higher range required).

    • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

  • Validation: Ciprofloxacin control must fall within CLSI QC ranges (0.12 - 0.5 µg/mL).

Visualization: Experimental Workflow

AssayWorkflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Screening Step1 Suzuki Coupling (Aryl boronic acid + Halopyridone) Step2 Purification (HPLC/Recrystallization) Step1->Step2 ScreenA Kinase Assay (Pim-1) High Sensitivity Step2->ScreenA 3-Arylpyridin-2-ol ScreenB MIC Assay (S. aureus) Broad Spectrum Step2->ScreenB Both Scaffolds DataA IC50 Calculation (Target: <50 nM) ScreenA->DataA DataB MIC Determination (Target: <4 µg/mL) ScreenB->DataB

Figure 2: Integrated workflow from synthesis (Suzuki coupling for pyridinols) to dual-stream biological validation.

References
  • Pitkovych, K., et al. (2021). "Antimicrobial and antimycotic activity of some derivatives of 3-arylpyridin-2-one and 3-arylpyran-2-one."[5] ResearchGate.[5]

  • Dunker, C., et al. (2025).[6] "Phenol (bio)isosteres in drug design and development." Arch Pharm (Weinheim).[6]

  • BenchChem. (2025).[7] "Application Notes: The Role of 3-(Dimethylamino)-1-phenylpropan-1-ol in Medicinal Chemistry."

  • MDPI. (2021). "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives as Novel MSK1 Inhibitors." Molecules.

  • BenchChem. (2025).[7] "Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues."

Sources

Validation of 3-Arylpyridin-2-ol Structure Using 2D NMR (HMBC/HSQC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity of Privileged Scaffolds

The 3-arylpyridin-2-one (tautomeric with 3-arylpyridin-2-ol) scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors (e.g., p38 MAPK inhibitors) and bromodomain ligands. However, its synthesis—often via Suzuki–Miyaura coupling or cyclization—is prone to regioisomeric ambiguity.

Common structural pitfalls include:

  • Tautomeric Uncertainty: Does the compound exist as the 2-hydroxypyridine (lactim) or 2-pyridone (lactam)?

  • Regioisomerism: Is the aryl group definitively at the C3 position, or has rearrangement/mis-assignment placed it at C4 or C6?

  • N- vs. O-Arylation: In alkylation reactions, did the electrophile attack the Nitrogen or the Oxygen?

This guide outlines a definitive, self-validating NMR workflow to unambiguously assign the 3-arylpyridin-2-one structure, contrasting it with inferior alternatives.

Comparative Analysis: Why 2D NMR is the Gold Standard

While X-ray crystallography is definitive, it is low-throughput and requires single crystals.[1] 1D NMR alone is often insufficient due to signal overlap and the inability to prove connectivity across quaternary carbons.

MethodologyResolution PowerThroughputPrimary Limitation
1D 1H NMR LowHighCannot definitively distinguish regioisomers (e.g., 3-aryl vs. 4-aryl) due to similar splitting patterns.
NOESY / ROESY MediumMediumRelies on spatial proximity, which can be misleading due to conformational flexibility (rotation of the aryl ring).
X-Ray Crystallography UltimateLowRequires single crystals; solid-state tautomer may differ from solution-state (bioactive) form.
2D NMR (HMBC/HSQC) High High The Industry Standard. Provides definitive through-bond connectivity in solution state.

Technical Deep Dive: The Validation Logic

The Tautomerism Check (Lactam vs. Lactim)

In polar aprotic solvents like DMSO-d6, the equilibrium overwhelmingly favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim).

  • 13C Marker: The C2 carbonyl carbon typically resonates at 160–165 ppm . If it were the O-linked lactim, the shift is often slightly distinct, but the definitive proof is the NH signal in 1H NMR (broad singlet, 11–13 ppm) which correlates to C2 and C6 in HMBC.

Distinguishing the 3-Aryl Regioisomer

To prove the aryl group is at C3, we must exclude the 4-aryl and 5-aryl isomers. The validation relies on "bridging" the non-protonated carbons using Long-Range Heteronuclear Correlation (HMBC).

The "Smoking Gun" Correlations (3-Aryl Isomer):
  • H4 (Doublet/dd): This proton is the neighbor of the substitution site. It must show a strong 3-bond correlation (

    
    ) to the C2 Carbonyl  and the C1' (Ipso)  carbon of the aryl ring.
    
  • H6 (Doublet/dd): This proton is distal. It must show a 3-bond correlation to C2 and C4 .

  • Absence of H3: The HSQC spectrum will show no proton attached to the carbon in the 120–135 ppm range corresponding to C3.

Visualization of Logic Pathways

Diagram 1: Structural Elucidation Workflow

This decision tree illustrates the logical flow from crude synthesis to validated structure.

StructuralValidation Start Crude Synthesis Product Solubility Dissolve in DMSO-d6 (Prevent exchange broadening) Start->Solubility H1NMR 1D 1H NMR Observe NH (~12ppm) & Aromatic Pattern Solubility->H1NMR Decision1 Is NH Visible? H1NMR->Decision1 Lactim Suspect O-Alkylation or Lactim Tautomer Decision1->Lactim No Lactam Confirm 2-Pyridone Core Decision1->Lactam Yes HSQC HSQC Experiment Assign C-H Pairs (C4-H4, C5-H5, C6-H6) Lactam->HSQC HMBC HMBC Experiment (8Hz Optimization) HSQC->HMBC Validation Check H4 -> C(Ipso) Correlation HMBC->Validation Confirmed VALIDATED: 3-Arylpyridin-2-one Validation->Confirmed Correlation Present Rejected REJECT: Isomer (4-aryl or 5-aryl) Validation->Rejected Correlation Absent

Caption: Workflow for separating regioisomers and tautomers using NMR logic.

Diagram 2: HMBC Correlation Map (3-Arylpyridin-2-one)

This diagram visualizes the specific through-bond connectivities required to confirm the structure.

HMBC_Map C2 C2 (C=O) ~162ppm C3 C3 (Quaternary) ~128ppm C4 C4 (CH) ~138ppm C_Ipso C-Ipso (Aryl) ~135ppm H4 H4 Proton H4->C2 3J (Strong) H4->C_Ipso 3J (Diagnostic) H6 H6 Proton H6->C2 3J H6->C4 3J

Caption: Diagnostic HMBC correlations. The H4 -> C-Ipso and H4 -> C2 vectors definitively place the aryl group at position 3.

Experimental Protocol

Sample Preparation[1]
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: DMSO stabilizes the lactam (pyridone) tautomer via hydrogen bonding and slows proton exchange, sharpening the NH signal and its correlations.

  • Concentration: 10–20 mg of compound in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR (1D): 16 scans, 2s relaxation delay.

  • 13C NMR (1D): 1024 scans (essential for quaternary carbons).

  • HSQC (Multiplicity-Edited):

    • Distinguishes CH/CH3 (up/red) from CH2 (down/blue).

    • Goal: Assign H4, H5, H6 to their carbons.

  • HMBC (Gradient-Selected):

    • Optimization: Set for long-range coupling (

      
      ) of 8 Hz.
      
    • Scans: 32–64 scans per increment.

    • Increments: 256 (F1 dimension).

Data Interpretation Table[2]
AtomTypeapprox.[2][3][4][5][6][7][8][9]

(ppm)
approx.

(ppm)
Critical HMBC Correlations (H

C)
1-NH Amide H-11.0 - 13.0

C2, C6, C3 (weak)
C2 Carbonyl160.0 - 164.0-Seen by H4, H6, NH
C3 Quaternary125.0 - 135.0-Seen by H5, NH
C4 CH135.0 - 140.07.5 - 8.0 (d)

C2 , C-Ipso (Aryl) , C6
C5 CH105.0 - 110.06.2 - 6.5 (dd)

C3, C1
C6 CH130.0 - 145.07.2 - 7.6 (d)

C2, C4
Aryl-C1' Quaternary130.0 - 140.0-Seen by H4

Note: Chemical shifts are approximate and dependent on the specific aryl substituent.

References

  • Katritzky, A. R., et al. (2001).[10] Tautomerism and Rotamerism in 2-(2-Phenylhydrazino)pyridine.[10] Chemistry of Heterocyclic Compounds. [Link]

  • Chand, K., et al. (2016).[11] Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry. [Link]

  • Hansen, P. E., et al. (2023). 1-(n-pyridinyl)butane-1,3-diones: Tautomerism and NMR. Journal of Physical Organic Chemistry. [Link]

  • Williamson, R. T., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. [Link]

Sources

Comparative stability of 3-arylpyridin-2-ol under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Comparative Stability of 3-Arylpyridin-2-ol Under Acidic vs. Basic Conditions

Executive Overview

The 3-arylpyridin-2-ol scaffold—and its tautomeric counterpart, 3-aryl-2-pyridone—is a privileged structural motif in drug discovery, frequently deployed as a bioisostere for amides, phenols, and phenyl rings to improve aqueous solubility and metabolic stability[1]. However, the physicochemical behavior of this scaffold is highly dynamic. Its stability, electronic distribution, and reactivity are fundamentally dictated by the pH of its environment. This guide provides an objective, data-grounded comparison of 3-arylpyridin-2-ol's stability under acidic versus basic conditions, equipping researchers with the mechanistic insights necessary for rational drug design and synthetic optimization.

Structural Dynamics and Speciation

The foundational characteristic of 3-arylpyridin-2-ol is its lactim-lactam tautomerism, an equilibrium that is heavily influenced by solvent polarity and phase[1]. However, when subjected to pH extremes, the molecule deviates from this neutral equilibrium, undergoing distinct protonation or deprotonation events that drastically alter its stability profile.

Speciation_Workflow A Protonated Cation (pH < 3.5) High Oxidation Stability B 3-Arylpyridin-2-ol (Lactim Tautomer) Favored in Non-Polar A->B -H⁺ (Base) B->A +H⁺ (Acid) C 3-Aryl-2-pyridone (Lactam Tautomer) Favored in Polar/Solid B->C Tautomerization D Pyridin-2-olate Anion (pH > 7.0) High Nucleophilicity C->D -H⁺ (Base) D->C +H⁺ (Acid)

pH-dependent speciation and tautomeric equilibrium of 3-arylpyridin-2-ol.

Thermodynamic and Electrochemical Stability Analysis

The stability of 3-arylpyridin-2-ol is best quantified through its electrochemical behavior, as its susceptibility to oxidation directly correlates with its degradation pathways in physiological and synthetic environments.

  • Acidic Conditions (High Stability): In acidic media (typically below pH 3.5), the molecule exists predominantly as a positively charged protonated species[2]. Density Functional Theory (DFT) calculations and Cyclic Voltammetry (CV) reveal that this protonated form is highly resistant to electrooxidation[2]. The positive charge drastically reduces the electron density across the heterocyclic ring, rendering it inert to most mild oxidants and electrophiles.

  • Basic Conditions (Low Stability, High Reactivity): In alkaline media, deprotonation yields a formally anionic (or zwitterionic resonance) pyridin-2-olate species[2]. This form is highly electrochemically active. The excess electron density lowers the anodic peak potential, meaning the molecule is easily oxidized[2]. Interestingly, the 3-aryl substituent plays a critical protective role here; while it does not directly participate in the oxidation, its extended conjugation stabilizes the transient radicals formed during oxidative degradation[2].

Table 1: Quantitative Comparison of Physicochemical Properties

ParameterAcidic Conditions (pH < 3.5)Basic Conditions (pH > 8.0)
Dominant Species Protonated CationDeprotonated Anion (Pyridin-2-olate)
Net Charge +1-1
Electrochemical Stability High (Oxidation requires high anodic potential)Low (Easily oxidized at lower potentials)
Nucleophilicity NegligibleHigh (Ambident O/N reactivity)
Primary Degradation Risk Photochemical rearrangementOxidative degradation / Electrophilic attack
Effect of 3-Aryl Group Steric shielding of the C4 positionStabilizes formed radicals via extended conjugation

Ambident Reactivity and Synthetic Implications

The reduced stability in basic conditions is directly tied to the molecule's utility as a synthetic intermediate. The deprotonated pyridin-2-olate anion is an ambident nucleophile, capable of reacting at either the oxygen or the nitrogen atom[3].

According to Marcus theory and quantum chemical calculations, electrophilic attack at the nitrogen (N-alkylation) is thermodynamically favored, yielding the more stable N-substituted pyridone[3]. However, attack at the oxygen (O-alkylation) is intrinsically favored kinetically[3]. For 3-arylpyridin-2-ols, the bulky 3-aryl group introduces significant steric hindrance adjacent to the coordination sites. This steric bulk can be leveraged to selectively drive N-alkylation when using soft electrophiles, whereas highly reactive, diffusion-controlled electrophiles will often yield a mixture of O- and N-substituted products[3].

Validated Experimental Methodologies

To objectively compare the stability of novel 3-arylpyridin-2-ol derivatives, researchers must employ self-validating analytical protocols. The following methodologies are designed to isolate pH as the sole variable while preventing experimental artifacts.

CV_Workflow Step1 Prepare BR Buffer (pH 2.0 to 10.0) Step2 Dissolve Analyte (5x10⁻⁴ M) Step1->Step2 Step3 Deaerate System (N₂ Purge, 10 min) Step2->Step3 Step4 Execute CV Scan (v = 50 mV/s) Step3->Step4 Step5 Analyze Peak Shifts (Epa vs. pH) Step4->Step5

Step-by-step electrochemical stability profiling workflow using Cyclic Voltammetry.

Protocol 1: Electrochemical Stability Profiling via Cyclic Voltammetry (CV)
  • Step 1: Buffer Preparation. Prepare a Britton-Robinson (BR) buffer series ranging from pH 2.0 to 10.0. Causality: BR buffer is mandatory because it maintains a consistent ionic strength across a massive pH gradient, ensuring that observed shifts in oxidation potential are strictly due to the protonation state of the pyridone, not buffer-specific ion interactions[2].

  • Step 2: Analyte Dissolution. Dissolve the 3-arylpyridin-2-ol to a final concentration of

    
     M. Causality: This specific concentration provides an optimal signal-to-noise ratio while remaining below the threshold where concentration-dependent dimerization (via intermolecular hydrogen bonding) skews the electrochemical response.
    
  • Step 3: Deaeration. Purge the electrochemical cell with high-purity nitrogen gas for 10 minutes. Causality: Dissolved oxygen produces a strong cathodic reduction peak that can obscure the reverse scan of the pyridone. Purging creates a self-validating baseline.

  • Step 4: Execution. Run the CV scan using a Glassy Carbon (GC) working electrode at a scan rate of 50 mV/s.

  • Step 5: Analysis. Plot the anodic peak potential (

    
    ) against pH. A shift toward less positive potentials in basic media confirms the formation of the highly reactive, easily oxidized deprotonated anion[2].
    
Protocol 2: Spectrophotometric pKa and Stability Validation
  • Step 1: Prepare a

    
     M solution of the analyte in a UV-transparent solvent (e.g., LC-MS grade water with minimal co-solvent).
    
  • Step 2: Perform a UV-Vis spectrophotometric titration by adding micro-aliquots of 0.1 M HCl or 0.1 M NaOH to traverse the pH scale.

  • Step 3: Track the absorption maxima shifts. Causality: As the pH changes, the transition from the protonated cation to the neutral tautomers, and finally to the anion, will generate distinct spectral shifts. The presence of sharp, distinct isosbestic points throughout the titration acts as a self-validating system; it proves that the molecule is undergoing a clean two-state thermodynamic transition without degrading into secondary byproducts during the experiment[2].

References

  • Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Ambident Reactivities of Pyridone Anions Journal of the American Chemical Society (ACS) URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions RSC Advances URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

[1][2][3]

Executive Summary

This guide mandates the disposal protocols for 3-(2-methoxy-5-methylphenyl)pyridin-2-ol , a functionalized heterocyclic intermediate often utilized in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2]

Immediate Action Required:

  • Classification: Treat as Hazardous Chemical Waste (Toxic/Irritant).[2][3]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

  • Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

Chemical Profile & Hazard Assessment

To ensure safe disposal, one must understand the chemical behavior of the substance.[3] This compound exhibits tautomerism, existing in equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms.[1][2][3]

PropertySpecificationOperational Implication
Chemical Structure Substituted Pyridine / Phenol EtherStable under ambient conditions; potential skin/eye irritant.[1][2][4][3]
Tautomerism 2-Hydroxypyridine

2-Pyridone
Solid form is likely the 2-pyridone tautomer (crystalline solid).[1][2][3]
Hazard Class Irritant (Skin/Eye/Resp), Harmful Standard PPE (Nitrile gloves, Goggles) required.[2][3]
RCRA Status (US) Non-Listed (Not P- or U-listed)Regulated as "Characteristic Waste" (Toxic) if not specifically listed.[1][2][3]
Solubility DMSO, Methanol, DCMSegregate liquid waste based on solvent properties.[2][3]
Critical Hazard Note

While specific toxicological data for this exact isomer may be limited, Structure-Activity Relationship (SAR) analysis with similar pyridine derivatives (e.g., CAS 110-86-1, CAS 75710-99-5) mandates that we treat this substance as Harmful if Swallowed and Toxic to Aquatic Life .[1][2]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[3] Segregate waste streams immediately to prevent cross-contamination and regulatory fines.[3]

A. Solid Waste (Pure Compound)[2][4]
  • Container: Collect in a wide-mouth HDPE or glass jar with a screw-top lid.

  • Labeling: Must read "HAZARDOUS WASTE" .

  • Constituents: List the full chemical name: 3-(2-methoxy-5-methylphenyl)pyridin-2-ol. Do not use abbreviations or project codes (e.g., "Compound X").

B. Liquid Waste (Mother Liquors/HPLC Waste)[2][4]
  • Segregation: Determine the primary solvent.[2][3]

    • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform.[2][3]

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, Ethyl Acetate.[3]

  • Compatibility: Ensure the waste container is compatible with the solvent (e.g., do not put chlorinated solvents in unrated plastic containers).[3]

C. Contaminated Debris[1]
  • Items: Gloves, weigh boats, paper towels.[3][5]

  • Protocol: Double-bag in clear, heavy-duty polyethylene bags (minimum 4 mil thickness). Label as "Solid Hazardous Waste - Debris".[1][2][3]

Disposal Workflow: Decision Logic

The following diagram outlines the decision-making process for disposing of this compound in various states.

DisposalWorkflowStartWaste Generation:3-(2-methoxy-5-methylphenyl)pyridin-2-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid / CrystallineStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDebrisContaminated Debris(Gloves, Sharps)StateCheck->DebrisSolidContainerWide-Mouth JarLabel: 'Toxic Solid'Solid->SolidContainerSolventCheckCheck Solvent TypeLiquid->SolventCheckDebrisBagDouble Bag / Sharps BinLabel: 'Contaminated Debris'Debris->DebrisBagHaloHalogenated Waste Stream(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste Stream(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensFinalEHS / Waste Contractor Pickup(Incineration)Halo->FinalNonHalo->FinalSolidContainer->FinalDebrisBag->Final

Figure 1: Decision logic for the segregation and disposal of pyridin-2-ol derivatives.

Regulatory & Compliance Framework (US Focus)

Even if a chemical is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), the generator is responsible for determining if it exhibits hazardous characteristics.[1][2][3]

Recommended Waste Codes

When completing your hazardous waste tag/manifest, apply the following codes based on the matrix.

Waste MatrixRecommended EPA Waste CodeJustification
Pure Solid D000 (Unlisted Hazardous)Default for toxic organic solids not on P/U lists.[1][2][3]
In Methanol D001 (Ignitable)Flash point of solvent < 60°C.
In DCM F002 / D039 Spent halogenated solvent listing.[1][2][3]
In DMSO Non-Regulated (State Dependent)DMSO is not RCRA hazardous, but the solute is toxic.[2][3] Treat as Hazardous .

Compliance Check:

  • California (Cal/EPA): This compound is considered a "Non-RCRA Hazardous Waste" (California Waste Code 221 or 352) due to toxicity to aquatic life.[2][3]

  • Empty Containers: Containers that held this chemical must be Triple Rinsed with a solvent capable of dissolving the residue (e.g., Acetone/Methanol) before being discarded as glass trash.[2][3] The rinsate must be collected as liquid hazardous waste.[3]

Emergency Procedures

Accidental Release (Spill)[1][2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[3] If powder is airborne, use an N95 or P100 respirator.[3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[3]

    • Liquid: Use universal absorbent pads or vermiculite.[3]

  • Clean Up: Wipe the surface with methanol or acetone, followed by soap and water.[3] Dispose of all cleanup materials as hazardous waste.[3]

Exposure Response[1][4][6][7][8][9][10][11]
  • Skin Contact: Wash with soap and water for 15 minutes.[2][3][6][7][8] Do not use organic solvents on skin (increases absorption).[2][3]

  • Eye Contact: Flush with water for 15 minutes.[2][3][9][6][7][10][8] Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Thermo Fisher Scientific. (2021).[2][3] Safety Data Sheet: Pyridine Derivatives General Handling. (Generalized Reference for Class Hazards).

  • PubChem. (2023).[2][3] Compound Summary: Pyridin-2-ol Tautomerism and Hazards. National Library of Medicine.[3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.